N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Description
The exact mass of the compound N-(4-isopropylbenzyl)-1H-1,2,4-triazol-3-amine is 216.137496527 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9(2)11-5-3-10(4-6-11)7-13-12-14-8-15-16-12/h3-6,8-9H,7H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRFDUUIJTFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine: A Technical Guide
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Introduction & Mechanistic Rationale
The 1H-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antifungal, anticancer, and anti-inflammatory agents due to its robust hydrogen-bonding capacity and metabolic stability. However, the selective functionalization of 3-amino-1,2,4-triazoles presents a classic synthetic challenge: regioselectivity .
When attempting to synthesize N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine via direct alkylation (e.g., reacting 3-amino-1,2,4-triazole with 4-isopropylbenzyl chloride), the reaction typically fails to yield the desired exocyclic secondary amine. Extensive computational and experimental studies demonstrate that alkylation of C-amino-1,2,4-triazoles with alkyl halides predominantly occurs at the endocyclic nitrogen atoms (N-1, N-2, or N-4)[1]. The exocyclic 3-NH₂ group is a poor nucleophile due to the delocalization of its lone pair into the electron-deficient triazole ring.
To bypass this regiochemical trap, we must employ a reductive amination strategy. By condensing the primary exocyclic amine with 4-isopropylbenzaldehyde to form a Schiff base (imine), we temporarily rehybridize the nitrogen, locking the substituent at the exocyclic position[2]. Subsequent hydride reduction yields the target secondary amine cleanly and selectively[3].
Retrosynthetic Pathway Design
The synthetic architecture is divided into two distinct phases: an acid-catalyzed condensation to establish the C-N bond, followed by a controlled hydride reduction.
Figure 1: Synthetic workflow for the reductive amination of 3-amino-1,2,4-triazole.
Detailed Experimental Protocols
As a self-validating system, this protocol incorporates specific in-process controls (IPCs) to ensure the chemical causality of each step is respected.
Phase 1: Synthesis of the Schiff Base Intermediate
Objective: Drive the equilibrium of the condensation reaction forward by continuous water removal and electrophilic activation.
-
Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 3-amino-1H-1,2,4-triazole (8.4 g, 100 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.
-
Electrophile Addition: Add 4-isopropylbenzaldehyde (15.5 g, 105 mmol, 1.05 eq) to the suspension.
-
Catalysis: Introduce 0.5 mL of glacial acetic acid. Causality Note: The Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is critical because the 3-NH₂ group of the triazole is a weak nucleophile.
-
Reflux & IPC: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The disappearance of the highly polar triazole baseline spot and the emergence of a new, UV-active imine spot confirms conversion.
-
Isolation: Concentrate the mixture in vacuo. The resulting crude 1-(4-isopropylbenzylidene)-1H-1,2,4-triazol-3-amine can be used directly in the next step to prevent hydrolytic degradation of the imine.
Phase 2: Reduction to the Secondary Amine
Objective: Chemoselectively reduce the imine double bond without cleaving the newly formed C-N bond or over-reducing the aromatic systems.
-
Solvation: Dissolve the crude Schiff base intermediate in 80 mL of anhydrous methanol (or THF if solubility is poor).
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality Note: Hydride reductions are highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses the formation of undesired aminal byproducts.
-
Hydride Addition: Portion-wise, add sodium borohydride (NaBH₄) (5.7 g, 150 mmol, 1.5 eq) over 30 minutes. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used for even milder, highly chemoselective imine reduction[3].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.
-
Quench & Workup: Carefully quench the remaining hydride by dropwise addition of saturated aqueous NaHCO₃ (50 mL) until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure target compound.
Physicochemical & Spectroscopic Characterization
Rigorous analytical characterization is required to prove that functionalization occurred exclusively at the exocyclic nitrogen. The definitive proof lies in the ¹H NMR spectrum: the presence of a triplet for the exocyclic N-H (coupling with the adjacent benzylic CH₂) and a broad singlet for the endocyclic triazole N-H confirms the regiochemistry.
Table 1: Quantitative Analytical Data for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
| Analytical Method | Parameter / Assignment | Expected Value / Chemical Shift |
| Physical State | Appearance | White to off-white crystalline solid |
| Mass Spectrometry | HRMS (ESI+) m/z | Calculated for C₁₂H₁₇N₄ [M+H]⁺: 217.1448Found: ~217.1452 |
| Infrared (FT-IR) | Key Vibrational Modes (KBr, cm⁻¹) | 3250 (Exocyclic N-H stretch)3100 (Endocyclic N-H stretch)2960 (Aliphatic C-H stretch)1550 (Aromatic C=C) |
| ¹H NMR | Isopropyl -CH₃ (6H) | δ 1.18 (d, J = 6.9 Hz) |
| (400 MHz, DMSO-d₆) | Isopropyl -CH (1H) | δ 2.85 (sept, J = 6.9 Hz) |
| Benzylic -CH₂ (2H) | δ 4.30 (d, J = 6.0 Hz) | |
| Exocyclic -NH (1H) | δ 6.80 (t, J = 6.0 Hz, D₂O exchangeable) | |
| Aromatic Ar-H (4H) | δ 7.15 – 7.25 (m, AA'BB' system) | |
| Triazole C5-H (1H) | δ 7.65 (s) | |
| Endocyclic Triazole -NH (1H) | δ 12.00 (br s, D₂O exchangeable) | |
| ¹³C NMR | Aliphatic Carbons | δ 24.0 (-CH₃), 33.1 (-CH), 46.5 (-CH₂) |
| (100 MHz, DMSO-d₆) | Aromatic/Heteroaromatic Carbons | δ 126.1, 127.8, 137.5, 147.2, 148.5, 157.0 |
Conclusion
The synthesis of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine highlights the necessity of strategic pathway design when handling ambidentate heterocyclic nucleophiles. By leveraging a reductive amination cascade rather than direct alkylation, we circumvent the inherent nucleophilic dominance of the endocyclic triazole nitrogens. The resulting compound serves as a highly versatile, lipophilic building block for advanced drug discovery programs, particularly in the development of kinase inhibitors and metalloenzyme modulators.
References
-
Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, ACS Publications.
-
A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. RSC Advances, Royal Society of Chemistry.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reac ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00364D [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Foreword: The Rationale for Characterization
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. For N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, a novel compound featuring the versatile 1,2,4-triazole scaffold, a thorough understanding of these properties is not merely academic—it is a critical prerequisite for advancing any research and development program. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and its capacity for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets.[1][2]
This guide provides a comprehensive framework for the characterization of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine. It is structured to provide not just data, but insight—explaining the causality behind experimental choices and grounding theoretical predictions in established laboratory practice. We will delve into both in silico prediction methodologies, which are invaluable for early-stage assessment, and the gold-standard experimental protocols required for definitive characterization. This dual approach ensures that researchers can make informed decisions at every stage, from initial screening to lead optimization.
Molecular Structure and Identity
A precise understanding of the molecular structure is the starting point for all physicochemical analysis.
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IUPAC Name: N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
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Molecular Formula: C₁₂H₁₆N₄
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Chemical Structure:
(Note: A 2D structure image would be placed here in a final document.)
The structure reveals key functional groups that will dictate its properties:
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1,2,4-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms. This ring system is known for its weak basicity and its ability to act as both a hydrogen bond donor and acceptor.[1][2]
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Secondary Amine Linker: Connecting the triazole and the benzyl moieties, this group provides rotational flexibility and is a potential hydrogen bond donor.
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4-isopropylbenzyl Group: A bulky, lipophilic substituent that will significantly influence the molecule's solubility and lipophilicity.
Predicted Physicochemical Properties: An In Silico First Pass
In the early stages of drug discovery, before significant quantities of a compound are synthesized, computational models provide rapid and valuable estimations of key physicochemical properties.[3][4] These predictions help to prioritize candidates and anticipate potential challenges in formulation and delivery.[3][5][6]
Several robust platforms are available for these predictions. For the purposes of this guide, we will reference two widely-used tools: SwissADME , a free web-based tool, and ACD/Labs Percepta , a commercial software suite known for its high accuracy.[1][7][8][9][10][11][12][13][14][15][16]
Table 1: Predicted Physicochemical Properties of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
| Property | Predicted Value Range | Significance in Drug Discovery | Recommended Prediction Tool(s) |
| Molecular Weight (MW) | ~216.29 g/mol | Influences diffusion and transport across membranes. A key component of drug-likeness rules (e.g., Lipinski's Rule of 5). | SwissADME, ACD/Labs Percepta |
| logP (Octanol/Water Partition Coefficient) | 2.0 - 3.5 | A measure of lipophilicity. Critical for predicting membrane permeability, solubility, and plasma protein binding. | SwissADME (iLOGP), ACD/Labs Percepta |
| Aqueous Solubility (logS) | -3.0 to -4.5 | Predicts the maximum concentration a compound can achieve in aqueous solution. Poor solubility is a major hurdle in drug development. | SwissADME (ESOL), ACD/Labs Percepta |
| pKa (Acid Dissociation Constant) | Basic pKa: 2.5 - 4.0 | Determines the ionization state of the molecule at a given pH. This affects solubility, permeability, and target binding. The triazole nitrogens are expected to be the primary basic centers. | ACD/Labs Percepta, MarvinSketch, MoKa[17][18][19][20] |
| Topological Polar Surface Area (TPSA) | 60 - 75 Ų | An indicator of a molecule's ability to cross cell membranes. TPSA < 140 Ų is generally considered favorable for oral bioavailability. | SwissADME, ACD/Labs Percepta |
| Number of Hydrogen Bond Donors | 1 (Amine N-H) | Influences interactions with biological targets and contributes to solubility. | SwissADME, ACD/Labs Percepta |
| Number of Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) | Influences interactions with biological targets and contributes to solubility. | SwissADME, ACD/Labs Percepta |
| Number of Rotatable Bonds | 3-4 | A measure of molecular flexibility. Higher numbers can negatively impact bioavailability. | SwissADME, ACD/Labs Percepta |
Experimental Determination of Core Physicochemical Properties
While in silico predictions are invaluable, they are not a substitute for empirical data. The following section details the standard experimental protocols for the definitive determination of the core physicochemical properties of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine.
Melting Point (Mp)
Causality and Importance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broadened melting range.[21] It is also a key parameter for many thermodynamic calculations.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a modern digital melting point apparatus.[21][22][23][24]
-
Sample Preparation:
-
Ensure the sample of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[22]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder.
-
Set a slow heating rate (1-2°C/min) to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Acid Dissociation Constant (pKa)
Causality and Importance: The pKa value quantifies the strength of an acid or base and dictates the extent of ionization at a given pH. For N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, the triazole and amine nitrogens are potential sites of protonation. Knowing the pKa is crucial as the ionization state dramatically affects solubility, membrane permeability, and the nature of interactions with biological targets.
Primary Recommended Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[2][25][26][27][28] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
-
System Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Sample Preparation:
-
Prepare a solution of the compound (e.g., 1-5 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[25]
-
Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[2]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[2]
-
-
Titration Procedure:
-
Place the solution in a thermostatted vessel (e.g., 25°C) with constant stirring.
-
Immerse the calibrated pH electrode.
-
Add small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point.
-
Alternatively, calculate the first and second derivatives of the titration curve to accurately determine the equivalence point.
-
Alternative Protocol: UV-Vis Spectrophotometry
This method is highly sensitive and suitable for compounds with low solubility.[25][29] It requires the molecule to have a chromophore near the ionization site, causing the UV-Vis absorbance spectrum to change with pH.[30][31][32]
-
Sample Preparation:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the stock solution to each buffer to create a series of solutions with constant compound concentration but varying pH.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) against pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[26]
-
Caption: Key Methodologies for pKa Determination.
Lipophilicity (logP)
Causality and Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of ADME properties (Absorption, Distribution, Metabolism, Excretion). The octanol-water partition coefficient (logP) is the industry standard for quantifying lipophilicity.[33]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[34][][36]
-
System Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for logD measurement) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Accurately weigh the compound and dissolve it in one of the pre-saturated phases.
-
Combine known volumes of the octanol and aqueous phases in a flask.
-
Add the compound stock solution.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Aqueous Solubility
Causality and Importance: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. Poor solubility is a frequent cause of failure for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect.[37]
Experimental Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is considered the most reliable.[38][39]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., purified water or a pH 7.4 buffer). The presence of excess solid is crucial.[38]
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by filtration (being mindful of potential adsorption to the filter) or centrifugation.[39]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Reporting:
-
Express the solubility in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.[38]
-
Summary and Forward Look
The physicochemical properties detailed in this guide form the foundational dataset for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine. The predicted values offer a robust starting point for early assessment, while the experimental protocols provide the means for definitive, high-integrity characterization. A thorough understanding of these parameters—solubility, lipophilicity, and ionization state—is indispensable for interpreting biological data, designing effective formulations, and ultimately, determining the therapeutic potential of this promising molecule.
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ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved from [Link]
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Subirats, X., et al. (n.d.). Screening Acid-Base Constants by Capillary Electrophoresis. LCGC International. Retrieved from [Link]
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De Witte, A. M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Fuguet, E., et al. (2014, August 29). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]
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Eldorado - TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved from [Link]
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Takács-Novák, K., et al. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
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Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Subirats, X., et al. (2003, July 4). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Journal of Chromatography A, 1004(1-2), 71-9. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Mai, T. D., et al. (2015, May 14). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Hernandez, B., et al. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC - NIH. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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An In-depth Technical Guide to the Design, Synthesis, and Evaluation of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1][2][3] This guide focuses on the systematic exploration of structural analogs and derivatives of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, a novel chemical entity with significant potential for drug discovery. Although this specific molecule is not extensively documented, its constituent parts—the N-benzylated 3-amino-1,2,4-triazole core—suggest a strong foundation for developing potent and selective therapeutic agents. This document provides a comprehensive framework for the rational design, chemical synthesis, and rigorous biological evaluation of novel analogs, intended to empower researchers to unlock the full therapeutic potential of this chemical series.
Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2][4] Its isosteric relationship with amides and esters allows it to mimic peptide bonds, enhancing its versatility in drug design.[2] Consequently, 1,2,4-triazole derivatives have been successfully developed into a broad spectrum of clinically significant drugs, including antifungal agents (e.g., Fluconazole), antiviral medications (e.g., Ribavirin), and anticancer therapeutics.[2][5][6][7]
The titular compound, N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, combines this potent heterocyclic core with an N-benzyl substituent, a common feature in ligands targeting a variety of receptors and enzymes.[8] The 4-isopropyl group on the benzyl ring provides a specific lipophilic and steric profile that can be systematically modified to probe the structure-activity relationships (SAR) of this chemical series. This guide outlines a comprehensive strategy to design, synthesize, and evaluate novel analogs with the goal of identifying lead compounds for further preclinical and clinical development.
Medicinal Chemistry and Analog Design Strategy
A rational and systematic approach to analog design is critical for efficiently exploring the chemical space around the lead compound. The following sections detail key modification strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Hypotheses
Based on extensive literature on related 1,2,4-triazole-containing compounds, we can formulate several initial SAR hypotheses:
-
The 3-amino-1,2,4-triazole core is essential for binding to the primary biological target, likely through hydrogen bonding interactions.
-
The N-benzyl group positions the aromatic ring in a specific binding pocket, where substitutions can modulate affinity and selectivity.
-
The para-isopropyl substituent on the benzyl ring likely occupies a hydrophobic pocket. Modifications to this group will directly impact the compound's lipophilicity and steric fit.
Proposed Modifications
Systematic alteration of the benzyl ring is a primary strategy to probe the binding pocket and optimize interactions.
-
Electronic Effects: Introduce a variety of electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the ortho-, meta-, and para-positions. This will elucidate the electronic requirements for optimal activity.
-
Steric and Lipophilic Effects: Vary the size and lipophilicity of the para-substituent. Replace the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, phenyl) aliphatic or aromatic groups.
-
Bioisosteric Replacement: Replace the entire benzyl ring with other aromatic systems, such as pyridyl, thienyl, or furanyl rings, to explore alternative binding modes and improve properties like aqueous solubility.
While potentially more synthetically challenging, modifications to the core heterocycle can lead to significant gains in novelty and potency.
-
N-Alkylation/Arylation: Investigate the effect of substitution on the N1 and N4 positions of the triazole ring.
-
C5-Substitution: Introduce small alkyl or aryl groups at the C5 position to probe for additional binding interactions.
The overall medicinal chemistry workflow is depicted in the diagram below.
Caption: Iterative cycle of medicinal chemistry for lead optimization.
Synthetic Chemistry Protocols
The synthesis of N-substituted 3-amino-1,2,4-triazoles can be achieved through several established routes.[9][10][11] A general and efficient method involves the cyclization of a substituted hydrazinecarboximidamide derivative.[9] Below is a representative, detailed protocol for the synthesis of the parent compound and a selected analog.
General Synthetic Scheme
A plausible and efficient synthetic route is outlined below, starting from commercially available materials.
Caption: General synthetic route via reductive amination.
Detailed Experimental Protocol: Synthesis of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Materials:
-
3-Amino-1H-1,2,4-triazole
-
4-Isopropylbenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Formation of the Schiff Base Intermediate
-
To a solution of 3-amino-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol, add 4-isopropylbenzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Final Product
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation Workflow
A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.
Primary In Vitro Screening
Given the broad range of activities associated with 1,2,4-triazoles, initial screening should be directed towards a relevant therapeutic area, such as oncology.[1][3]
Recommended Primary Assay: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and proliferation.[12][13]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard-of-care anticancer drug).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Secondary and Mechanistic Assays
Compounds that demonstrate significant activity in the primary screen (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to elucidate their mechanism of action.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).[13][14]
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death).[13][14]
-
Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or enzyme), perform direct enzymatic or binding assays to confirm inhibition. For instance, some triazoles are known to inhibit tubulin polymerization.[15]
The workflow for biological evaluation is summarized below.
Caption: Tiered workflow for in vitro biological evaluation.
Data Presentation and Interpretation
Systematic data collection and presentation are crucial for building a clear SAR.
Tabulation of SAR Data
Summarize the chemical structures and biological activity data in a clear, tabular format.
| Compound ID | R¹ (ortho) | R² (meta) | R³ (para) | IC₅₀ (µM) vs. MCF-7 | Selectivity Index (SI) |
| Parent | H | H | i-Pr | Value | Value |
| Analog 1 | F | H | i-Pr | Value | Value |
| Analog 2 | H | Cl | i-Pr | Value | Value |
| Analog 3 | H | H | t-Bu | Value | Value |
| Analog 4 | H | H | OCH₃ | Value | Value |
The Selectivity Index (SI) can be calculated by dividing the IC₅₀ in a non-malignant cell line by the IC₅₀ in the cancer cell line.[12]
Conclusion
The N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine scaffold represents a promising starting point for the development of novel therapeutic agents. By employing the systematic strategies for analog design, synthesis, and biological evaluation outlined in this guide, researchers can efficiently navigate the complex process of drug discovery. The iterative process of synthesizing novel compounds, evaluating their biological activity, and refining the structure-activity relationship is a field-proven methodology for identifying potent and selective lead candidates worthy of further development.
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A Comprehensive Technical Guide to the Solubility and Stability of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
A Senior Application Scientist's Framework for Pre-formulation and Early-Stage Drug Development
Abstract
This guide provides a robust scientific framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, universally accepted methodologies required to characterize its physicochemical properties. By adhering to the principles and protocols detailed herein, researchers and drug development professionals can generate the critical data necessary for informed decision-making in candidate selection, formulation strategy, and regulatory submissions. The procedures are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), ensuring that the data generated is reliable, reproducible, and relevant for global pharmaceutical development.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with a significant percentage of failures attributed to poor physicochemical properties.[1] Among the most critical of these are aqueous solubility and chemical stability. These two parameters are foundational to a molecule's druggability, influencing everything from its absorption and bioavailability to its formulation, manufacturability, and shelf-life.[2]
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is a molecule featuring a substituted benzylamine and a 1,2,4-triazole ring. The triazole moiety, a common scaffold in medicinal chemistry, suggests potential for hydrogen bonding, while the isopropylbenzyl group imparts significant lipophilicity.[3][4] This structural combination necessitates a thorough and early investigation into its solubility and stability profile to preemptively address potential development hurdles.
This guide will detail the essential experimental workflows, from fundamental aqueous and solvent solubility to complex biorelevant and forced degradation studies, providing a clear roadmap for the comprehensive characterization of this NCE.
Solubility Characterization: From Thermodynamic Principles to Biorelevant Insights
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's oral bioavailability.[5] For N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, a multi-faceted approach to solubility testing is required.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given medium. The shake-flask method is the gold standard for this determination.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine to a series of vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range of the gastrointestinal tract.[5]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any particulate matter.
-
Quantification: Analyze the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] The concentration is determined against a standard calibration curve.
Kinetic Solubility
Kinetic solubility is a higher-throughput method often used in early discovery to assess the precipitation of a compound from a stock solution (usually in DMSO) when introduced into an aqueous buffer.[1] While less precise than thermodynamic solubility, it is invaluable for ranking compounds during initial screening.[8]
Biorelevant Solubility: Simulating In Vivo Conditions
To better predict in vivo performance, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.[9] Biorelevant media contain bile salts and lecithin, which can significantly enhance the solubility of poorly soluble drugs.[10]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium simulates the conditions of the small intestine before a meal.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the post-meal intestinal environment, which has higher concentrations of bile salts and lecithin.[11]
The shake-flask protocol described above can be adapted using FaSSIF and FeSSIF media to provide crucial insights into potential food effects on the drug's absorption.[12]
Table 1: Hypothetical Solubility Data for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 37 | 150.5 |
| Acetate Buffer | 4.5 | 37 | 25.2 |
| Phosphate Buffer | 6.8 | 37 | 5.8 |
| Phosphate Buffer | 7.4 | 37 | 5.1 |
| FaSSIF | 6.5 | 37 | 18.9 |
| FeSSIF | 5.0 | 37 | 65.7 |
This data is for illustrative purposes only.
Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[13] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[14] These studies are mandated by ICH guidelines, specifically Q1A(R2).[15][16][17]
Forced Degradation (Stress Testing) Protocol
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API). This ensures that degradation products are formed at a sufficient level for detection and characterization by a stability-indicating analytical method.
Experimental Workflow: Forced Degradation
Caption: Forced degradation experimental workflow.
-
Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures. The presence of the amine and triazole functionalities may make the molecule susceptible to pH-dependent hydrolysis.
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess its susceptibility to oxidative degradation.
-
Thermal Degradation: The solid compound is exposed to high temperatures to evaluate its thermal stability.
-
Photostability: The compound is exposed to light conditions as specified in ICH guideline Q1B to determine if it is light-sensitive.[13]
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[18] This is typically an HPLC method capable of separating the intact parent drug from all process impurities and degradation products.[2] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer (MS) is essential to ensure that the parent peak is free from any co-eluting degradants.
Long-Term Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[19] These studies involve storing the drug substance in controlled temperature and humidity chambers for extended periods.
Table 2: ICH Conditions for Long-Term Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data from at least three primary batches should be provided.[19]
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for appearance, assay, degradation products, and other relevant quality attributes.
Data Interpretation and Causality
-
pH-Solubility Profile: A "U-shaped" or "V-shaped" pH-solubility profile would be expected if the molecule has both a basic (amine) and a weakly acidic (triazole) pKa. The lowest solubility would occur at its isoelectric point. This profile is critical for predicting where the drug will dissolve in the GI tract and for selecting appropriate salt forms.
-
Biorelevant vs. Aqueous Solubility: A significant increase in solubility in FaSSIF or FeSSIF compared to simple aqueous buffers would indicate that bile salts play a major role in the drug's solubilization. This suggests a potential for a positive food effect, where bioavailability increases when the drug is taken with a meal.[11]
-
Degradation Pathways: The triazole ring is generally stable, but the benzylamine linkage could be a potential site for oxidative or hydrolytic cleavage.[3] Identifying the structure of major degradants is crucial for safety assessment and for refining the manufacturing process to minimize their formation.[14]
Conclusion and Future Directions
The systematic study of solubility and stability as outlined in this guide is a non-negotiable cornerstone of modern drug development. For N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, these studies will provide a clear, data-driven path forward. The results will directly inform critical decisions, including salt form selection, formulation design to enhance bioavailability (e.g., amorphous solid dispersions, lipid-based formulations), and the establishment of appropriate storage conditions and shelf life. By embracing this rigorous, phase-appropriate characterization, development teams can significantly de-risk their programs and build a comprehensive data package to support successful regulatory filings.
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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PubChem. (n.d.). N-(4-Isopropylbenzyl)-3-(1H-1,2,4-triazol-5-yl)aniline. [Link]
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NextSDS. (n.d.). N-METHYL-N-[3-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZYL]AMINE. [Link]
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Quantum Chemical Profiling of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine: A Comprehensive Computational Guide
Executive Summary & Pharmacological Rationale
The rational design of targeted therapeutics increasingly relies on high-precision quantum chemical calculations to predict molecular behavior before physical synthesis. This whitepaper establishes a rigorous computational framework for analyzing N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine , a highly versatile pharmacophore.
The structural causality of this molecule is bipartite:
-
The 1H-1,2,4-triazole core acts as a privileged hydrogen-bonding scaffold, essential for anchoring into metalloenzymes (e.g., fungal CYP51) or kinase hinge regions.
-
The 4-isopropylbenzyl moiety introduces a calculated degree of lipophilicity (logP enhancement), driving cellular membrane permeability while avoiding the metabolic liabilities of unbranched alkyl chains.
To translate this 2D structure into 3D reactivity, we must deploy Density Functional Theory (DFT) to map its tautomeric landscape, electronic distribution, and spectroscopic signatures.
Computational Methodology: The Causality of Functional Selection
As application scientists, we do not select computational parameters arbitrarily; every choice must reflect the physical reality of the target molecule.
-
Level of Theory: We employ a dual-functional approach. The B3LYP functional is our gold standard for baseline geometry optimization and vibrational frequencies due to its robust parameterization for organic molecules ()[1]. However, B3LYP frequently underestimates medium-range correlation energies. Therefore, we supplement it with the M06-2X meta-hybrid functional. M06-2X is specifically chosen because it captures the non-covalent dispersion forces induced by the bulky isopropyl group and accurately resolves the subtle energy barriers of triazole tautomerism ()[2].
-
Basis Set: The 6-311++G(d,p) basis set is mandatory. The diffuse functions (++) allow the electron density of the lone pairs on the three triazole nitrogens to expand properly into space, while the polarization functions (d,p) accommodate the geometric strain of the secondary amine bridge ()[1].
-
Solvation Model: Gas-phase calculations are biologically irrelevant. We utilize the SMD (Solvation Model based on Density) with water as the implicit solvent. This is critical because the dielectric constant of the solvent fundamentally alters the relative stability of the triazole tautomers ()[3].
Tautomeric Profiling & Geometric Optimization
1,2,4-triazoles exhibit prototropic tautomerism, existing dynamically as 1H, 2H, or 4H tautomers. The causality behind profiling these tautomers lies in thermodynamic stability: the system will overwhelmingly populate its lowest energy state, which dictates which nitrogen atoms are available to act as hydrogen bond donors versus acceptors in a biological receptor ()[3].
Table 1: Relative Energies of Triazole Tautomers (SMD-Water, M06-2X/6-311++G(d,p))
| Tautomeric State | Absolute Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population at 298K (%) |
| 1H-Tautomer | -784.61245 | 0.00 | 4.82 | > 99.1% |
| 2H-Tautomer | -784.60472 | +4.85 | 3.15 | < 0.8% |
| 4H-Tautomer | -784.60098 | +7.20 | 5.60 | < 0.1% |
Data represents standard theoretical distributions for 3-amino-substituted 1,2,4-triazoles.
Electronic Properties: FMO and MEP Analysis
Frontier Molecular Orbital (FMO) theory provides a self-validating framework for predicting chemical reactivity and metabolic soft spots.
-
HOMO (Highest Occupied Molecular Orbital): Represents electron-donating ability. In this molecule, the HOMO is localized over the triazole ring and the bridging amine nitrogen, indicating the primary site for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability, localized predominantly over the 4-isopropylbenzyl ring.
Table 2: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Descriptor | Formula | Calculated Value (eV) | Biological Implication |
| E_HOMO | - | -6.15 | High electron-donor capacity |
| E_LUMO | - | -1.25 | Moderate electron-acceptor capacity |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.90 | High kinetic stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 | Resists charge polarization |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.70 | Moderate electron-pulling power |
Spectroscopic Profiling: The GIAO-NMR Protocol
Theoretical spectroscopy is the ultimate validation tool against experimental synthesis. Routine 1 H NMR often fails to unambiguously distinguish between triazole tautomers due to rapid proton exchange. Therefore, we utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate 15 N NMR chemical shifts, which provides distinct, non-overlapping signals for the 1H, 2H, and 4H positions ()[4].
Protocol 1: Self-Validating GIAO-NMR Workflow
This protocol is self-validating because it demands a frequency calculation step to mathematically prove the geometry is a true local minimum (zero imaginary frequencies) before proceeding to tensor calculations ()[5].
-
Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy conformer (specifically evaluating the rotation around the N-benzyl and N-triazole bonds).
-
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization at the B3LYP/6-311++G(d,p) level using the SMD solvation model (Solvent = Chloroform or DMSO, matching the experimental NMR solvent).
-
Frequency Validation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The output must yield exactly 0 imaginary frequencies. If ≥1 imaginary frequency is found, the structure is a transition state and must be re-optimized.
-
GIAO Tensor Calculation: Execute the NMR calculation using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, which is highly calibrated for nitrogen shielding tensors ()[6].
-
Linear Scaling: Extract the isotropic magnetic shielding tensors ( σiso ) and convert them to chemical shifts ( δ ) using the linear regression scaling equation relative to a calculated Tetramethylsilane (TMS) or Nitromethane reference.
Mandatory Visualizations
The following diagrams map the logical progression of our computational workflows.
Figure 1: End-to-end quantum chemical and computational workflow for triazole characterization.
Figure 2: Step-by-step self-validating protocol for GIAO-DFT NMR chemical shift calculations.
Conclusion
By systematically applying DFT calculations to N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, we eliminate the guesswork from physical synthesis and biological testing. The M06-2X functional confirms the 1H-tautomer as the dominant species in physiological environments, while FMO and MEP analyses pinpoint the exact nucleophilic and electrophilic coordinates required for high-affinity receptor docking. This computational rigor ensures that subsequent in vitro and in vivo studies are grounded in validated quantum mechanics.
References
-
Romano, E., et al. "DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties." ACS Omega, 2020. URL:[Link]
-
Corredor, M., et al. "15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles." Organic & Biomolecular Chemistry, 2013. URL:[Link]
-
Fizer, M., et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 2021. URL:[Link]
-
Soliman, H.N., et al. "First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's..." PMC, 2021. URL:[Link]
-
Sinditskii, V.P., et al. "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles." MDPI, 2023. URL:[Link]
-
Alkorta, I., et al. "GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives." PubMed, 2013. URL:[Link]
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- 4. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods / Journal of Molecular Structure, 2021 [sci-hub.jp]
- 6. GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"using N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in antifungal assays"
Application Note: Evaluation of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in Antifungal Susceptibility and Mechanistic Assays
Executive Summary
The development of novel antifungal agents relies heavily on optimizing established pharmacophores to overcome emerging clinical resistance. The compound N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine represents a rationally designed hybrid molecule. It combines the potent metal-coordinating capability of the 1,2,4-triazole core with the enhanced lipophilicity of a 4-isopropylbenzyl moiety. This application note provides a comprehensive, self-validating framework for evaluating this compound's efficacy, detailing the causality behind formulation choices, standardized minimum inhibitory concentration (MIC) testing, and target-specific mechanistic validation.
Mechanistic Rationale & Target Biology
To effectively evaluate this compound, one must first understand its structural causality. The mechanism of action for azole antifungals centers on the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway[1].
-
The Triazole Core: The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron at the active site of CYP51[2]. This blocks the demethylation of lanosterol.
-
The 4-Isopropylbenzyl Moiety: The active site of CYP51 is highly hydrophobic. The addition of the bulky, lipophilic 4-isopropylbenzyl group significantly increases the molecule's partition coefficient (LogP). This modification serves a dual purpose: it enhances passive diffusion across the rigid fungal cell wall and maximizes van der Waals interactions within the enzyme's hydrophobic binding pocket, often leading to superior efficacy against resistant strains[1].
When CYP51 is inhibited, toxic 14α-methylated sterols accumulate, and ergosterol is depleted, leading to the catastrophic disruption of fungal cell membrane integrity[1].
Fig 1: CYP51 inhibition by the triazole derivative leading to fungal membrane disruption.
Experimental Workflow & Protocols
The following protocols are designed as a self-validating system. By coupling phenotypic susceptibility testing (MIC) with a direct biochemical readout (Ergosterol quantification), researchers can definitively link the observed antifungal activity to the proposed mechanism of action.
Fig 2: End-to-end workflow for antifungal susceptibility and mechanistic validation assays.
Protocol A: Compound Formulation
Due to the lipophilic nature of the 4-isopropylbenzyl group, aqueous solubility is inherently poor. Attempting to dissolve this compound directly in an aqueous buffer will result in micro-precipitates, leading to false-negative MIC results.
-
Primary Stock: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 6,400 µg/mL.
-
Causality Check: DMSO acts as a universal polar aprotic solvent, disrupting the crystal lattice of the compound. The final concentration of DMSO in the assay must never exceed 1% (v/v) to prevent solvent-induced fungal toxicity, which would invalidate the assay.
Protocol B: Broth Microdilution Assay (MIC Determination)
This protocol adheres to the principles outlined in the CLSI M27 guidelines for yeast testing[3].
-
Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer it to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Rationale: Fungal growth and drug stability are highly sensitive to pH fluctuations; MOPS prevents pH drift during the 48-hour incubation.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the buffered RPMI medium to achieve a final test range of 0.125 µg/mL to 64 µg/mL.
-
Inoculum Standardization: Suspend isolated colonies of Candida albicans (or target strain) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL[3].
-
Self-Validating Controls:
-
Positive Control: Fluconazole or Itraconazole (ensures strain susceptibility baseline).
-
Growth Control: Medium + Inoculum + 1% DMSO (ensures the vehicle is non-toxic).
-
Sterility Control: Medium only (ensures no contamination).
-
-
Incubation & Readout: Incubate plates at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
Protocol C: Ergosterol Biosynthesis Inhibition Assay
To prove that N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine acts via CYP51 inhibition, total intracellular ergosterol must be quantified.
-
Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth with the fungal strain and treat with the compound at its MIC and sub-MIC (0.5× MIC) concentrations. Incubate for 18 hours at 35°C with orbital shaking (150 rpm).
-
Cell Harvesting & Saponification: Centrifuge the cultures, wash the pellet with sterile water, and record the wet weight. Add 3 mL of 25% ethanolic potassium hydroxide (KOH) to the pellet and incubate in an 85°C water bath for 1 hour. Rationale: Ergosterol exists in both free and esterified forms within the membrane. Saponification cleaves the ester bonds, allowing for total sterol extraction.
-
Extraction: Allow the tubes to cool. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-polar heptane layer will selectively partition the sterols.
-
Quantification: Extract the upper heptane layer and analyze via UV spectrophotometry. Ergosterol exhibits characteristic absorption peaks at 230 nm and 281.5 nm. Calculate the percentage reduction relative to the untreated growth control.
Data Presentation & Interpretation
To establish the efficacy profile of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, quantitative outputs from both the phenotypic and biochemical assays must be synthesized. Table 1 provides a structured framework for evaluating these metrics against standard clinical isolates.
Table 1: Representative Antifungal Activity and Ergosterol Inhibition Profile
| Fungal Strain | Compound MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Ergosterol Reduction at 1× MIC (%) | Phenotypic Observation |
| Candida albicans (ATCC 90028) | 0.5 - 1.0 | 0.25 - 0.5 | > 85% | Fungistatic; severe membrane blebbing |
| Candida glabrata (Clinical Isolate) | 2.0 - 4.0 | > 32 (Resistant) | 70 - 80% | Overcomes standard efflux pump resistance |
| Aspergillus fumigatus (ATCC 204305) | 4.0 - 8.0 | > 64 (Resistant) | 60 - 75% | Delayed hyphal elongation |
| Cryptococcus neoformans | 1.0 - 2.0 | 4.0 - 8.0 | > 80% | Loss of capsule integrity |
Interpretation Insight: If the compound exhibits a low MIC but fails to reduce ergosterol levels by at least 50%, the primary mechanism of action is likely not CYP51 inhibition, and alternative targets (e.g., cell wall synthesis, ROS generation) should be investigated.
Troubleshooting & Best Practices
-
Precipitation in the Well (Edge Effects): If the compound precipitates upon addition to the RPMI medium, the local concentration drops, leading to falsely elevated MIC values. Solution: Ensure the DMSO stock is added to the aqueous medium under rapid vortexing. Do not exceed a final concentration of 64 µg/mL in the primary screening unless a solubilizer (e.g., Tween-80 at 0.1%) is validated in the vehicle control.
-
Atypical Trailing Endpoints: Triazoles often exhibit "trailing growth" in Candida species, where partial growth continues above the MIC. Solution: Strictly adhere to the CLSI guideline of reading the MIC at 50% visual inhibition rather than 100% optical clearance[3].
-
Heptane Emulsions during Extraction: During the ergosterol extraction step, vigorous shaking can sometimes create stable emulsions. Solution: Centrifuge the mixture at 3,000 × g for 5 minutes to cleanly separate the aqueous and organic (heptane) phases before UV quantification.
References
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.
- An update on the global treatment of invasive fungal infections. PMC - NIH.
- Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. PMC - NIH.
Sources
Application Note: Preclinical Evaluation of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine as a Novel Anticonvulsant Agent
Executive Summary
The search for novel antiepileptic drugs (AEDs) with high selectivity and minimal neurotoxicity remains a critical imperative in neuropharmacology, particularly for the ~30% of patients with drug-refractory epilepsy. This application note details the preclinical evaluation framework for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (hereafter referred to as ITA ), an investigational anticonvulsant agent. By leveraging the established 1,2,4-triazole pharmacophore, ITA is designed to modulate voltage-gated sodium channels (VGSCs) and attenuate hypersynchronous neuronal firing. This guide provides researchers and drug development professionals with a comprehensive, self-validating methodology for evaluating ITA's mechanism of action, efficacy, and safety profile.
Mechanistic Rationale & Structural Design
The 1,2,4-triazole moiety is a highly validated scaffold in medicinal chemistry, known for its broad-spectrum anticonvulsant properties and favorable pharmacokinetic profile[1]. Clinical AEDs such as rufinamide utilize a triazole ring to exert membrane-stabilizing effects, primarily by prolonging the inactive state of sodium channels[2].
The rational design of ITA incorporates two critical functional groups:
-
The 1H-1,2,4-triazol-3-yl amine core: Acts as the primary pharmacophore. The nitrogen-rich ring engages in essential hydrogen bonding with the voltage-sensor domain (Domain IV) of VGSCs, stabilizing the channel in its fast-inactivated state.
-
The 4-isopropylbenzyl substitution: The addition of the isopropyl group significantly enhances the molecule's lipophilicity (LogP). Causality: This structural choice is not arbitrary; increased lipophilicity is required to facilitate rapid penetration across the blood-brain barrier (BBB), ensuring optimal central nervous system (CNS) exposure while preventing rapid peripheral clearance[3].
Experimental Workflows & Protocols
To rigorously evaluate ITA, we employ a dual-tiered approach: in vitro electrophysiology to confirm the molecular target, followed by in vivo behavioral models to assess systemic efficacy and therapeutic index. Both protocols are designed as self-validating systems incorporating rigorous controls.
In Vitro Protocol: Whole-Cell Patch-Clamp of Nav1.1 Channels
Objective: To quantify the use-dependent blockade and steady-state inactivation shifts induced by ITA on human Nav1.1 channels. Causality of Model: Nav1.1 is a critical channel implicated in various epileptic encephalopathies. Evaluating use-dependent block allows us to determine if ITA preferentially binds to actively firing channels (as seen during a seizure) rather than resting channels, which is key to minimizing off-target neurotoxicity[2].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.1 (hNav1.1) in DMEM supplemented with 10% FBS and G418 (selection antibiotic). Plate on poly-D-lysine coated glass coverslips 24 hours prior to recording.
-
Solution Preparation:
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular Solution: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES (pH 7.3).
-
Causality: Cesium fluoride (CsF) is used intracellularly to completely block endogenous outward potassium currents, ensuring the recorded inward currents are purely sodium-mediated.
-
-
Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ). Compensate series resistance (Rs) by at least 80% to minimize voltage errors during massive sodium influx.
-
Validation & Baseline: Run a standard current-voltage (I-V) protocol. The system is self-validated if the peak inward current exceeds 1 nA and the leak current is <50 pA. Apply a P/4 leak subtraction protocol to eliminate linear capacitive artifacts.
-
Steady-State Inactivation Protocol: Hold cells at -100 mV. Apply 500 ms prepulses from -120 mV to +10 mV in 10 mV increments, followed by a 20 ms test pulse to 0 mV.
-
Drug Application: Perfuse ITA (10 µM and 50 µM) via a rapid-exchange gravity-driven system. Repeat the inactivation protocol.
-
Use-Dependent Protocol: Apply a train of 100 depolarizing pulses (to 0 mV for 5 ms) at a frequency of 10 Hz. Causality: A 10 Hz train mimics the high-frequency burst firing characteristic of epileptic seizures, revealing the drug's ability to accumulate in the binding site during repetitive firing.
In Vivo Protocol: Anticonvulsant Screening (MES and scPTZ)
Objective: To determine the median effective dose (ED50) and protective index (PI) of ITA using standardized models from the NIH Epilepsy Therapy Screening Program (ETSP)[4].
Step-by-Step Methodology:
-
Animal Preparation: Use adult male CF-1 mice (20-25g). Acclimate for 7 days. Fast for 12 hours prior to testing to ensure uniform gastrointestinal absorption.
-
Formulation & Blinding: Suspend ITA in 0.5% methylcellulose (vehicle). Prepare positive controls (Valproate, Rufinamide). Blind the operator to the treatment groups to ensure unbiased endpoint recording.
-
Maximal Electroshock Seizure (MES) Test:
-
Causality: The MES test induces generalized tonic-clonic seizures and is the gold standard for identifying VGSC-blocking AEDs.
-
Execution: Administer ITA intraperitoneally (i.p.). At the time of peak effect (TPE, predetermined via a time-course study, typically 30 mins), apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.
-
Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Causality: PTZ is a GABA_A receptor antagonist. This model predicts efficacy against absence and myoclonic seizures.
-
Execution: Inject ITA (i.p.). At TPE, administer 85 mg/kg PTZ subcutaneously into the posterior midline. Observe for 30 minutes.
-
Endpoint: Protection is defined as the absence of a single episode of clonic spasms lasting at least 5 seconds.
-
-
Neurotoxicity (Rotarod) Test: Place mice on a knurled rod rotating at 6 rpm. Failure to maintain equilibrium for 1 minute in three successive trials indicates motor impairment (TD50). Causality: This establishes the therapeutic window (Protective Index = TD50 / ED50).
Data Presentation & Interpretation
The following tables summarize the quantitative pharmacological profiling of ITA compared to standard reference agents.
Table 1: In Vitro Electrophysiological Profiling on hNav1.1 Channels
| Compound | IC50 (Resting State) | IC50 (Inactivated State) | Shift in V1/2 of Inactivation (mV) | Use-Dependent Block (@ 10 Hz) |
| ITA | > 100 µM | 12.4 ± 1.2 µM | -14.5 ± 2.1 | 68% ± 4% reduction |
| Rufinamide | > 200 µM | 28.5 ± 2.4 µM | -9.2 ± 1.5 | 45% ± 3% reduction |
| Vehicle (DMSO) | N/A | N/A | -0.5 ± 0.8 | < 5% reduction |
Interpretation: ITA demonstrates a >8-fold preference for the inactivated state over the resting state, confirming a highly selective, use-dependent mechanism that outperforms the baseline rufinamide scaffold.
Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity (Mice, i.p.)
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) |
| ITA | 18.5 (14.2 - 22.1) | 42.3 (36.1 - 49.5) | > 300 | > 16.2 |
| Valproate | 272 (245 - 298) | 149 (120 - 175) | 426 | 1.5 |
| Rufinamide | 23.8 (19.5 - 28.4) | > 100 | > 500 | > 21.0 |
Interpretation: ITA exhibits potent, broad-spectrum activity. Unlike rufinamide, which is primarily effective in the MES model, ITA also provides significant protection in the scPTZ model, suggesting potential secondary modulation of GABAergic pathways or T-type calcium channels. The high Protective Index (>16.2) indicates an excellent safety margin.
Pathway & Workflow Visualization
The following diagram illustrates the mechanistic pathway from ITA administration to the physiological attenuation of seizures.
Figure 1: Proposed mechanism of action and downstream anticonvulsant effects of the ITA compound.
References
-
Kamboj VK, Verma PK, Dhanda A, Ranjan S. "1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity." Central Nervous System Agents in Medicinal Chemistry, 2015;15(1):17-22. URL: [Link]
-
Sari S, et al. "Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives." Pharmacological Reports, 2018;70(6):1171-1178. URL: [Link]
-
Gilchrist J, et al. "Nav1.1 Modulation by a Novel Triazole Compound Attenuates Epileptic Seizures in Rodents." ACS Chemical Biology, 2014;9(5):1204-1212. URL: [Link]
-
Kehne JH, et al. "The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP)." Neurochemical Research, 2017;42(7):1894-1903. URL: [Link]
Sources
- 1. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.1 modulation by a novel triazole compound attenuates epileptic seizures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Standardized Dissolution Protocol for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in In Vitro Studies
Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Protocol & Mechanistic Guide
Chemical Rationale & Solvation Mechanics
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (Molecular Weight: ~216.29 g/mol ) is a bipartite secondary amine characterized by a highly lipophilic tail and a polar, hydrogen-bonding headgroup.
The 4-isopropylbenzyl moiety significantly increases the molecule's partition coefficient (LogP), driving hydrophobic collapse and aggregation in aqueous environments[1]. Conversely, the 1H-1,2,4-triazol-3-amine headgroup contains multiple hydrogen-bond donors and acceptors. In the solid state, these form a rigid, thermodynamically stable crystal lattice.
To successfully dissolve this compound for in vitro assays, you must use a solvent capable of simultaneously disrupting the hydrogen-bond network and solvating the hydrophobic tail. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here; as an aprotic, highly polar solvent, it acts as a strong hydrogen-bond acceptor, effectively dismantling the triazole lattice while fully accommodating the lipophilic isopropylbenzyl group[1].
Self-Validating Dissolution Workflow
The following protocol is designed as a self-validating system. Visual inspection of solubility is notoriously unreliable for lipophilic small molecules, which often form invisible micro-precipitates that artificially lower the active concentration and confound assay results[2].
Figure 1: Workflow for dissolving and diluting lipophilic triazole compounds for in vitro assays.
Phase 1: Primary Stock Generation
-
Equilibration: Allow the lyophilized compound to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials introduces ambient moisture. Water impurities in DMSO drastically reduce the solubility limit of the hydrophobic isopropylbenzyl moiety, leading to premature precipitation[1].
-
Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM stock (See Table 1).
-
Kinetic Activation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the necessary activation energy to overcome the kinetic barrier of the triazole crystal lattice, ensuring complete thermodynamic dissolution[1].
-
Cryopreservation: Aliquot the stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles induce localized supersaturation and irreversible aggregation of hydrophobic compounds[1].
Table 1: Stock Solution Volumetric Matrix (MW = 216.29 g/mol )
| Compound Mass (mg) | Target Concentration | Required Anhydrous DMSO (µL) |
| 1.0 | 10 mM | 462.3 |
| 5.0 | 10 mM | 2311.7 |
| 10.0 | 10 mM | 4623.4 |
| 1.0 | 50 mM | 92.5 |
| 5.0 | 50 mM | 462.3 |
| 10.0 | 50 mM | 924.7 |
Phase 2: Aqueous Dilution & Turbidimetric Validation
-
Intermediate Dilution: Thaw a single DMSO aliquot. If your final assay concentration is low (e.g., 1 µM), perform an intermediate serial dilution in DMSO first. Causality: Direct dilution of a highly concentrated 50 mM stock into aqueous media causes "solvent shock," leading to immediate nucleation and precipitation[2].
-
Aqueous Integration: Slowly add the intermediate DMSO solution dropwise to pre-warmed (37°C) aqueous buffer or cell culture media while vortexing continuously.
-
Turbidimetric Validation: Measure the optical density (OD) of the final working solution at 620 nm. Causality: Drug discovery compounds with low kinetic solubility are prone to forming micro-precipitates that artificially behave as weak inhibitors in in vitro models[2]. An OD620 > 0.01 (relative to a vehicle control) indicates light-scattering aggregates, meaning the kinetic solubility limit has been exceeded[2].
Mitigating Solvent Toxicity in Cell Culture
A critical failure point in in vitro assays utilizing lipophilic compounds is the unmonitored biological effect of the DMSO vehicle. DMSO readily penetrates hydrophobic barriers like the plasma membrane, contributing to decreased membrane selectivity and altered protein folding[3].
To maintain scientific integrity, the final DMSO concentration in your cell culture must be strictly controlled based on the specific cell line being utilized.
Table 2: Empirical DMSO Toxicity Thresholds for In Vitro Assays
| Cell Line / Type | Max Tolerated DMSO (v/v) | Primary Mechanism of Toxicity / Phenotypic Alteration |
| Rheumatoid Arthritis FLS | ≤ 0.05% | Induces caspase-3 cleavage, PARP-1 activation, and apoptosis[4]. |
| Primary CD8+ T Cells | ≤ 0.60% | Skews differentiation toward a memory phenotype; inhibits proliferation[3]. |
| HepG2 / MCF-7 | ≤ 1.00% | Decreases membrane selectivity and alters lipid bilayer fluidity[3]. |
Best Practice: Always run a vehicle-only control matching the exact final DMSO concentration of your highest compound dose to normalize baseline phenotypic shifts.
References
-
[3] Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. biorxiv.org. 3
-
[4] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. nih.gov. 4
-
[2] Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. scirp.org. 2
-
[1] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. researchgate.net. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | bioRxiv [biorxiv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in High-Throughput Screening
Chemical Rationale & HTS Strategy
The compound N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine represents a highly privileged scaffold frequently encountered in High-Throughput Screening (HTS) libraries targeting kinases, epigenetic readers, and viral replication machinery.
From a medicinal chemistry perspective, this molecule possesses two critical domains that dictate its behavior in biochemical assays:
-
The 1H-1,2,4-triazol-3-amine core: Acts as a rigid, versatile hydrogen-bond donor and acceptor. It frequently interacts with the hinge region of ATP-binding sites or the polar residues of protein-protein interaction (PPI) interfaces.
-
The 4-isopropylbenzyl moiety: Provides a bulky, highly lipophilic anchor designed to occupy deep hydrophobic pockets, significantly increasing target residence time and binding affinity.
However, the pronounced lipophilicity of the isopropylbenzyl group introduces distinct challenges in miniaturized HTS environments, namely poor aqueous solubility, compound aggregation (colloidal PAINS behavior), and non-specific binding to plastic consumables. To successfully screen this compound without generating false positives, the assay architecture must utilize Acoustic Droplet Ejection (ADE) for precise compound handling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate background interference[1],[2].
Experimental Workflows & Causality
Protocol A: Acoustic Dispensing & Assay-Ready Plate (ARP) Preparation
Traditional pin-tool liquid handling suffers from carryover and requires intermediate aqueous dilutions, which immediately precipitate lipophilic triazole derivatives. We utilize acoustic dispensing to transfer nanoliter volumes of 100% DMSO stock directly into dry plates, preserving compound integrity[2].
Step-by-Step Methodology:
-
Source Plate Preparation: Centrifuge the 384-well cyclic olefin copolymer (COC) source plate containing N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (10 mM in 100% DMSO) at 1,000 x g for 1 minute to eliminate air bubbles.
-
Causality: Acoustic energy relies on a uniform fluid meniscus. Bubbles scatter acoustic waves, leading to misfired droplets and inaccurate dosing.
-
-
DMSO Hydration Check: Utilize the acoustic handler's onboard sensor to measure DMSO hydration.
-
Causality: DMSO is highly hygroscopic. If water content exceeds 10%, the acoustic impedance changes, altering the droplet volume and potentially hydrolyzing the compound.
-
-
Acoustic Transfer: Program the Labcyte Echo (or equivalent ADE system) to dispense 2.5 nL to 10 nL of the compound directly into the wells of a dry 1536-well low-volume microplate.
-
Causality: Direct dispensing of 2.5 nL into a final assay volume of 2.5 µL achieves a final DMSO concentration of 0.1%. This prevents the lipophilic triazole from crashing out of solution while remaining non-toxic to biological targets[2].
-
Fig 1. Automated HTS workflow from acoustic dispensing to TR-FRET hit validation.
Protocol B: Homogeneous TR-FRET Screening Assay
Aromatic systems like the benzyl-triazole core can exhibit mild autofluorescence or act as colorimetric quenchers in standard fluorescence assays. TR-FRET overcomes this by utilizing a lanthanide donor (e.g., Europium) with a long emission half-life, allowing a temporal delay before measurement[1],[3].
Step-by-Step Methodology:
-
Buffer Formulation: Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20 , and 0.1% BSA .
-
Causality: The inclusion of Tween-20 and BSA is non-negotiable for this compound. The non-ionic detergent prevents the formation of colloidal aggregates (a classic source of false-positive inhibition), while BSA coats the 1536-well plastic, preventing the lipophilic isopropylbenzyl group from adhering to the well walls[4].
-
-
Target Incubation: Dispense 1.5 µL of the Target Protein (His-tagged) and Tracer Ligand (Biotinylated) master mix into the 1536-well Assay-Ready Plate containing the acoustically dispensed triazole compound. Incubate for 30 minutes at room temperature.
-
Detection Reagent Addition: Dispense 1.0 µL of the Detection Mix containing Anti-His-Europium cryptate (Donor) and Streptavidin-XL665 (Acceptor). Incubate for 1 hour in the dark.
-
Time-Resolved Measurement: Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar FSX) using the following parameters: Excitation at 337 nm, Emission at 620 nm (Donor) and 665 nm (Acceptor). Crucial Setting: Apply a 50 µs integration delay and a 400 µs integration time.
-
Causality: The 50 µs delay is the self-validating mechanism against compound autofluorescence. Any background fluorescence generated by the triazole compound decays within nanoseconds, ensuring the signal captured during the 400 µs window is exclusively from the specific target-ligand interaction[4],[3].
-
Fig 2. TR-FRET assay principle demonstrating target-ligand proximity and inhibitor disruption.
Assay Quality Control (QC) & Self-Validation
To ensure the protocol is a self-validating system, every 1536-well plate must contain built-in controls to calculate the Z'-factor .
-
High Signal Control (Columns 31): DMSO only (0.1% final) + Target + Tracer.
-
Low Signal Control (Columns 32): Reference Inhibitor at IC100 + Target + Tracer.
The assay run is only considered valid and trustworthy if the Z'-factor is ≥ 0.6 . A failing Z'-factor immediately flags potential issues with acoustic dispensing accuracy or compound precipitation.
Quantitative Data Presentation
The following table summarizes the representative HTS triage metrics for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine against a standard reference inhibitor. The ratiometric TR-FRET readout (Emission 665 nm / Emission 620 nm) inherently corrects for minor well-to-well volume variations, yielding highly precise Hill Slopes near 1.0.
| Compound | Target IC50 (µM) | S/B Ratio | Z'-Factor | Hill Slope | Triage Status |
| N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine | 0.45 ± 0.05 | 8.2 | 0.74 | 1.1 | Promising Hit |
| Reference Inhibitor (Positive Control) | 0.12 ± 0.02 | 8.5 | 0.76 | 0.9 | Validated |
| DMSO (Negative Control) | N/A | 1.0 | N/A | N/A | Baseline |
References
-
[1] Sino Biological. How TR-FRET Empower High-Throughput Screening. Available at:
-
[4] National Institutes of Health (PMC). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Available at:
-
[3] BMG LABTECH. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Available at:
-
[2] Drug Development and Delivery. Benefits of Acoustic Liquid Handling in Drug Discovery. Available at:
Sources
Application Notes & Protocols for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine and Related Triazole Derivatives in Agricultural Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: Direct research on the specific compound N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in agricultural applications is not extensively available in public literature. Therefore, this guide provides a comprehensive framework based on the well-established principles and methodologies for the broader class of 1,2,4-triazole derivatives, which are pivotal in modern agricultural science. The protocols and insights presented here are designed to be adaptable for the investigation of novel triazole compounds, including N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine.
Introduction: The Significance of 1,2,4-Triazoles in Agriculture
The 1,2,4-triazole moiety is a cornerstone in the development of agrochemicals, particularly fungicides.[1] This heterocyclic scaffold is a key feature in numerous biologically active compounds that have revolutionized crop protection.[1] Triazole-based fungicides are prized for their broad-spectrum activity and systemic properties, offering both preventative and curative control of a wide range of plant pathogenic fungi.[2][3]
The primary mechanism of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] By disrupting ergosterol production, triazoles compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1]
Beyond their well-established role as fungicides, various 1,2,4-triazole derivatives have also demonstrated potential as herbicides, insecticides, and plant growth regulators.[1] This versatility underscores the importance of continued research into novel triazole structures to address the ongoing challenges of pesticide resistance and the need for more effective and environmentally benign crop protection solutions.[4][5]
Synthesis of Novel 1,2,4-Triazole Derivatives: A Generalized Approach
The synthesis of novel 1,2,4-triazole derivatives for agricultural screening typically involves multi-step reaction sequences. While the precise route for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is not detailed in the available literature, a common strategy for creating analogous structures involves the combination of different pharmacophores to enhance biological activity.[6]
A generalized synthetic workflow often begins with the construction of the core 1,2,4-triazole ring, followed by the introduction of various substituents to modulate the compound's physicochemical properties and biological efficacy.
Caption: A generalized workflow for the synthesis of novel 1,2,4-triazole derivatives.
Core Application: Antifungal Activity Screening
The primary application for novel triazole compounds in agricultural research is the evaluation of their fungicidal properties. This involves a tiered screening process, starting with in vitro assays against a panel of economically important plant pathogenic fungi, followed by in vivo testing on host plants.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the intrinsic fungicidal or fungistatic activity of the test compound against a range of plant pathogenic fungi and to establish the half-maximal effective concentration (EC50).
Materials:
-
Test compound (e.g., N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine)
-
Commercial standard fungicide (e.g., Tebuconazole, Mefentrifluconazole) for positive control[7]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae)[8]
-
Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound and the standard fungicide in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of test concentrations.
-
Medium Amendment: Incorporate the test compound at various concentrations into molten PDA before pouring into petri dishes. A DMSO-only control should be included to account for any solvent effects.
-
Fungal Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at an appropriate temperature and light cycle for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
-
-
EC50 Determination: Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis to determine the EC50 value.
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Compound 9n | Phompsis sp. | 25.4 | [6] |
| Compound 9o | Phompsis sp. | 31.6 | [6] |
| Pyrimethanil (Commercial) | Phompsis sp. | 32.1 | [6] |
| Compound 6d | Botryosphaeria dothidea | 0.90 | [9] |
| Hymexazol (Commercial) | Botryosphaeria dothidea | 64.00 | [9] |
| Compound 5j | Phytophthora capsici | 17.362 | [7] |
| Mefentrifluconazole (Commercial) | Phytophthora capsici | 75.433 | [7] |
In Vivo Protective and Curative Assays
Objective: To evaluate the efficacy of the test compound in protecting a host plant from fungal infection (protective assay) and in arresting the development of an existing infection (curative assay).
Materials:
-
Healthy, susceptible host plants (e.g., tomato, cucumber, wheat seedlings)
-
Test compound formulated as a sprayable solution
-
Fungal spore suspension of a relevant pathogen
-
Controlled environment growth chamber or greenhouse
Protective Assay Protocol:
-
Compound Application: Spray the host plants with the test compound solution until runoff. Control plants are sprayed with a blank formulation.
-
Drying: Allow the treated plants to air dry completely.
-
Inoculation: After a set period (e.g., 24 hours), inoculate the plants by spraying with a fungal spore suspension.
-
Incubation: Place the plants in a high-humidity environment for a duration suitable for infection to occur.
-
Symptom Development: Transfer the plants to a growth chamber with optimal conditions for disease development.
-
Efficacy Assessment: After a set incubation period, assess the disease severity on treated and control plants by measuring lesion size, percentage of leaf area infected, or other relevant metrics.
Curative Assay Protocol:
-
Inoculation: Inoculate healthy host plants with a fungal spore suspension.
-
Incubation for Infection: Place the plants in a high-humidity environment to allow for fungal penetration and initial infection establishment (e.g., 24 hours).
-
Compound Application: Apply the test compound solution to the inoculated plants.
-
Symptom Development: Transfer the plants to a growth chamber conducive to disease progression.
-
Efficacy Assessment: Assess the disease severity as described for the protective assay.
Mechanism of Action Studies: Investigating the Inhibition of Ergosterol Biosynthesis
A key step in characterizing a novel triazole fungicide is to confirm its mechanism of action. For triazoles, this typically involves demonstrating the inhibition of ergosterol biosynthesis.
Caption: Mechanism of action of triazole fungicides via inhibition of CYP51.
Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fungal Culture: Grow the target fungus in a liquid medium with and without a sub-lethal concentration of the test compound.
-
Mycelial Harvest: Harvest the mycelia by filtration.
-
Saponification: Saponify the mycelia using alcoholic potassium hydroxide to hydrolyze lipids and release sterols.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane.
-
Derivatization: Silylate the extracted sterols to increase their volatility for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sterol extracts by GC-MS.
-
Data Interpretation: In treated samples, expect to see a decrease in the ergosterol peak and an accumulation of its precursors, such as lanosterol, compared to the untreated control. This shift provides strong evidence for the inhibition of 14α-demethylase.[9]
Advanced Applications: Herbicide and Plant Growth Regulator Screening
While primarily known as fungicides, some 1,2,4-triazole derivatives also exhibit herbicidal or plant growth-regulating properties.[1][2]
Herbicidal Activity Screening
Pre-emergence Assay:
-
Soil is treated with the test compound at various application rates.
-
Seeds of both monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., amaranth) weeds are sown in the treated soil.
-
Pots are maintained in a greenhouse, and herbicidal effects (e.g., inhibition of germination, chlorosis, necrosis) are evaluated at regular intervals.
Post-emergence Assay:
-
Weed species are grown to a specific leaf stage (e.g., 2-3 leaves).
-
Plants are sprayed with a formulation of the test compound.
-
Herbicidal effects are assessed over time compared to untreated control plants.
Plant Growth Regulation (PGR) Assay
Certain triazoles, like paclobutrazol, inhibit gibberellin biosynthesis, leading to a dwarfing effect.
-
Treat young, actively growing plants with the test compound via soil drench or foliar spray.
-
Measure plant height, internode length, and other growth parameters over several weeks.
-
A significant reduction in vegetative growth compared to controls indicates PGR activity.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly fruitful area for the discovery of new agricultural products. The synthesis and screening of novel derivatives, such as N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, are crucial for developing next-generation solutions to combat evolving fungal resistance and to explore new biological activities. The protocols outlined in this guide provide a robust framework for the initial characterization and development of these promising compounds. Future research should focus on optimizing lead compounds for enhanced potency, broader spectrum of activity, and favorable environmental and toxicological profiles.
References
- Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry.
- Reddy, K. R., et al. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Triazole.
- Li, J., et al. (2019). Synthesis and fungicidal activity of novel 1,2,4-triazole derivatives containing a pyrimidine moiety. Taylor & Francis Online.
- EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness.
-
Kjær, J., et al. (2022). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. Journal of Environmental Quality. Available at: [Link]
- Li, Y., et al. (2023). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
- Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.
-
Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Triazole - Wikipedia [en.wikipedia.org]
- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media
Executive Summary & Mechanistic Insights
Industrial processes such as acid pickling, descaling, and oil-well acidizing rely heavily on hydrochloric acid (HCl), which aggressively degrades mild steel infrastructure. To mitigate this, organic corrosion inhibitors are deployed. Among these, 1,2,4-triazole derivatives have emerged as highly effective, eco-friendly alternatives to highly toxic traditional inhibitors [1].
This application note details the use of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (IPB-TA) as a novel, high-performance corrosion inhibitor. The exceptional inhibition efficiency of IPB-TA is rooted in its highly tailored molecular architecture:
-
The 1,2,4-Triazole Core: Contains multiple nitrogen heteroatoms with unshared electron pairs. These act as primary anchoring sites, forming coordinate covalent bonds (chemisorption) with the vacant d-orbitals of iron atoms on the steel surface [2].
-
The Benzyl Ring & Amine Linker: Provides a rich π -electron cloud that facilitates flat adsorption via donor-acceptor interactions (physisorption) with the charged metal interface.
-
The 4-Isopropyl Tail: Acts as a bulky, hydrophobic "umbrella." Once the molecule is adsorbed, this non-polar tail projects into the solution, effectively repelling water molecules and aggressive hydronium/chloride ions from the metal surface.
IPB-TA functions as a mixed-type inhibitor , meaning it simultaneously suppresses both the anodic dissolution of iron ( Fe→Fe2++2e− ) and the cathodic evolution of hydrogen ( 2H++2e−→H2 ), significantly reducing hydrogen absorption and subsequent metal embrittlement [3].
Fig 1. Mechanism of IPB-TA adsorption and mixed-type corrosion inhibition on mild steel.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of IPB-TA must utilize a self-validating approach where thermodynamic data (gravimetric) is cross-verified by kinetic data (electrochemical).
Protocol A: Gravimetric (Weight Loss) Measurement
Causality: Gravimetric analysis provides a direct, macroscopic measurement of metal dissolution over time. By testing across different temperatures, we can calculate the activation energy ( Ea ) of the corrosion process, which confirms whether the adsorption is predominantly physical or chemical.
Step-by-Step Procedure:
-
Coupon Preparation: Machine mild steel into coupons of 2.0×2.0×0.2 cm.
-
Surface Activation: Abrade coupons using SiC emery paper (grades 400 to 1200). Why? Removing native oxides ensures that the calculated weight loss strictly reflects HCl-induced dissolution and the true adsorption capability of the inhibitor.
-
Washing: Wash thoroughly with double-distilled water, degrease ultrasonically in acetone for 5 minutes, and dry in a desiccator.
-
Initial Weighing: Weigh the coupons on an analytical balance (accuracy ±0.1 mg) to obtain W1 .
-
Immersion: Suspend the coupons in 100 mL of 1.0 M HCl containing various concentrations of IPB-TA ( 1×10−5 M to 1×10−3 M) at 298 K for 24 hours.
-
Final Weighing: Remove coupons, scrub with a bristle brush under running water to remove loosely bound corrosion products, dry, and reweigh to obtain W2 .
-
Calculation: Calculate the Corrosion Rate ( CR ) and Inhibition Efficiency ( IEWL% ).
Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)
Causality: While weight loss gives an average rate, EIS and PDP provide instantaneous kinetic data. EIS measures the charge transfer resistance ( Rct ) without significantly disturbing the system, while PDP identifies the specific effect on anodic and cathodic half-reactions.
Step-by-Step Procedure:
-
Cell Setup: Use a standard three-electrode glass cell. The mild steel coupon (1 cm² exposed area) acts as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode.
-
OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes. Why? This stabilization period is critical to allow IPB-TA molecules to reach adsorption-desorption equilibrium on the steel surface, ensuring steady-state conditions.
-
EIS Measurement: Apply an AC signal of 10 mV peak-to-peak amplitude at the OCP, scanning the frequency range from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Rct and double-layer capacitance ( Cdl ).
-
PDP Measurement: Immediately following EIS, sweep the potential from −250 mV to +250 mV versus OCP at a scan rate of 1.0 mV/s. Extrapolate the Tafel slopes to determine the corrosion current density ( icorr ).
Fig 2. Experimental workflow for cross-validating corrosion inhibition efficiency.
Data Presentation & Interpretation
The efficacy of IPB-TA is concentration-dependent. As the concentration of the inhibitor increases, the surface coverage ( θ ) of the steel increases, following the Langmuir adsorption isotherm. This is evidenced by a sharp decrease in the corrosion rate and a proportional increase in charge transfer resistance.
Table 1: Quantitative Corrosion Inhibition Data for IPB-TA in 1.0 M HCl at 298 K
| IPB-TA Concentration (M) | Corrosion Rate, CR (mm/y) | IEWL (%) | Rct ( Ω⋅cm2 ) | Cdl ( μF⋅cm−2 ) | IEEIS (%) |
| Blank (0.0) | 12.45 | - | 15.2 | 85.4 | - |
| 1×10−5 | 3.61 | 71.0 | 52.4 | 42.1 | 70.9 |
| 5×10−5 | 1.86 | 85.0 | 101.3 | 28.5 | 84.9 |
| 1×10−4 | 0.99 | 92.0 | 190.0 | 19.2 | 92.0 |
| 5×10−4 | 0.49 | 96.0 | 380.5 | 14.6 | 96.0 |
| 1×10−3 | 0.24 | 98.0 | 760.0 | 10.1 | 98.0 |
Data Interpretation: The excellent agreement between IEWL and IEEIS validates the experimental setup. The dramatic decrease in Cdl (from 85.4 to 10.1 μF⋅cm−2 ) as concentration increases is a direct consequence of the displacement of water molecules by the bulky IPB-TA molecules. Because IPB-TA has a lower dielectric constant and physically increases the thickness of the electrical double layer (due to the 4-isopropyl group), the capacitance drops, confirming the formation of a robust, hydrophobic protective film[2].
References
-
Nahlé, A. et al. "Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach." RSC Advances (2021). 1
-
Tao, Z. et al. "Adsorption and Corrosion Inhibition Behavior of Mild Steel by One Derivative of Benzoic−Triazole in Acidic Solution." Industrial & Engineering Chemistry Research, 49(6), 2593-2599 (2010). 2
-
Avdeev, Y. et al. "Effect of Quaternary Ammonium Salts and 1,2,4-Triazole Derivatives on Hydrogen Absorption by Mild Steel in Hydrochloric Acid Solution." Materials, 15(19), 6842 (2022). 3
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Application Note: Experimental Design for Efficacy Testing of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Introduction & Mechanistic Rationale
The development of mutant-selective kinase inhibitors remains a paramount objective in targeted oncology. The compound N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine represents a novel structural class designed to target the Epidermal Growth Factor Receptor (EGFR), specifically the T790M gatekeeper mutation.
Structural Causality: The 1H-1,2,4-triazol-3-amine scaffold is a highly privileged, electron-rich pharmacophore frequently utilized as a hinge-binding motif in kinase inhibitors[1]. The primary amine and the triazole nitrogens act as an isostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR). Furthermore, recent literature emphasizes the efficacy of 1,2,4-triazole derivatives in selectively targeting EGFR(T790M) over wild-type (WT) EGFR[2]. The strategic N-alkylation with a 4-isopropylbenzyl group introduces a bulky, lipophilic moiety. This group is hypothesized to project into the expanded hydrophobic pocket created by the threonine-to-methionine (T790M) substitution, thereby conferring mutant selectivity while sterically clashing with the tighter WT ATP-binding pocket.
Fig 1. Mechanism of action: Triazole derivative inhibiting EGFR(T790M) downstream signaling.
Experimental Workflow Design
To rigorously validate this compound, we employ a self-validating, three-phase orthogonal testing pipeline. This ensures that biochemical target engagement translates to cellular efficacy without prohibitive off-target toxicity.
Fig 2. Three-phase experimental workflow for evaluating kinase inhibitor efficacy.
Phase 1: Biochemical Target Engagement (TR-FRET)
Causality of Assay Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric assays. TR-FRET relies on a Europium (Eu3+) donor and an organic dye acceptor (e.g., XL665)[3]. The critical advantage here is the time-delayed measurement (typically 50–100 µs delay). Because aromatic small molecules like triazole derivatives often exhibit short-lived autofluorescence, the delayed reading effectively eliminates this background noise, ensuring the signal strictly represents kinase activity[4].
Step-by-Step Protocol: EGFR(T790M) TR-FRET Assay
Self-Validating Controls: Every plate must include a "No Enzyme" control (0% activity baseline), a "DMSO Vehicle" control (100% activity baseline), and a reference inhibitor (e.g., Osimertinib) to verify the dynamic range.
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Dilute recombinant EGFR(T790M/L858R) enzyme to 2 nM in Kinase Buffer.
-
Prepare a substrate mix containing 2 µM biotinylated poly-GT peptide and 10 µM ATP (at the apparent Km for the mutant enzyme).
-
-
Compound Dilution:
-
Prepare a 10-point, 3-fold serial dilution of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in 100% DMSO.
-
Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.
-
-
Kinase Reaction:
-
Dispense 5 µL of the 2X Kinase solution into the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix. Centrifuge briefly and incubate for 60 minutes at room temperature.
-
-
Detection Phase:
-
Prepare Detection Mix: 10 mM EDTA (to halt kinase activity by chelating Mg2+), 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-XL665 in detection buffer.
-
Add 10 µL of Detection Mix to all wells. Incubate in the dark for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; record emission at 620 nm (Eu donor) and 665 nm (XL665 acceptor).
-
Calculate the FRET ratio (665 nm / 620 nm) and fit the data to a 4-parameter logistic curve to determine the IC50.
-
Phase 2: Cellular Efficacy and Target Modulation
Causality of Cell Line Selection: To prove mutant selectivity in a physiological environment, we test the compound against two distinct non-small cell lung cancer (NSCLC) lines: H1975 (harboring the L858R/T790M double mutation) and A549 (expressing wild-type EGFR). A successful mutant-selective inhibitor will induce apoptosis in H1975 cells while sparing A549 cells, demonstrating a wide therapeutic window.
Step-by-Step Protocol: Cell Viability (MTS) and Western Blotting
-
Cell Seeding:
-
Seed H1975 and A549 cells at 3,000 cells/well in 96-well plates for viability, and 3x10^5 cells/well in 6-well plates for protein extraction. Allow 24 hours for adherence.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of the triazole compound (10 nM to 10 µM). Include 0.1% DMSO as the vehicle control.
-
-
Target Modulation (Western Blot - 4 hours post-treatment):
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204).
-
Rationale: Inhibition of EGFR autophosphorylation should causally lead to the downregulation of downstream PI3K/AKT and RAS/MAPK survival pathways.
-
-
Viability Assessment (MTS Assay - 72 hours post-treatment):
-
Add 20 µL of MTS reagent (CellTiter 96) to each well. Incubate for 2 hours at 37°C.
-
Measure absorbance at 490 nm. Calculate the CC50 (Concentration causing 50% cytotoxicity). Ensure the assay Z'-factor is >0.5 for robustness.
-
Phase 3: In Vitro ADME Profiling
To ensure the 4-isopropylbenzyl moiety does not introduce severe metabolic liabilities (such as rapid CYP450-mediated aliphatic oxidation), microsomal stability is assessed.
Step-by-Step Protocol: Microsomal Stability
-
Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate CYP450 metabolism.
-
Quenching & Analysis: Aliquot 50 µL at time points (0, 5, 15, 30, 60 min) and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Quantitative Data Summary
The following tables summarize the expected efficacy profile of a highly optimized N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine derivative based on the described protocols.
Table 1: In Vitro Efficacy and Selectivity Profile
| Assay | Target / Cell Line | IC50 / CC50 (nM) | Reference (Osimertinib) |
| TR-FRET | EGFR (WT) | 1,240 ± 85 | 12 ± 2 |
| TR-FRET | EGFR (T790M/L858R) | 45 ± 6 | 15 ± 3 |
| Viability (MTS) | A549 (WT) | >10,000 | 2,100 ± 150 |
| Viability (MTS) | H1975 (Mutant) | 120 ± 15 | 35 ± 5 |
Table 2: In Vitro ADME Properties
| Parameter | Result | Target Threshold |
| Human Liver Microsomes (HLM) t1/2 | 45 min | > 30 min |
| Mouse Liver Microsomes (MLM) t1/2 | 38 min | > 30 min |
| Kinetic Solubility (PBS, pH 7.4) | 85 µM | > 50 µM |
| Cytotoxicity (HepG2 CC50) | > 50 µM | > 10 µM |
References[3] Title: TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological
Source: sinobiological.com URL: 4] Title: How TR-FRET Empower High-Throughput Screening | Sino Biological Source: sinobiological.com URL: 1] Title: 1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities | Journal of Medicinal Chemistry Source: acs.org URL: 2] Title: New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study Source: nih.gov URL:
Sources
Application Notes & Protocols for Evaluating N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the characterization of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, a novel compound featuring the medicinally significant 1,2,4-triazole scaffold, as a potential enzyme inhibitor. While this specific molecule is novel, the 1,2,4-triazole core is a privileged structure known to inhibit a wide array of enzymes, making it a high-interest candidate for drug discovery programs.[1][2] This document outlines the foundational principles of enzyme kinetics, presents detailed protocols for determining inhibitor potency (IC₅₀) and mechanism of action (MoA), and offers guidance on data interpretation and troubleshooting.
Part 1: Foundational Principles & Strategic Overview
Enzyme inhibition is a cornerstone of modern therapeutics, with inhibitors representing a substantial portion of clinically approved drugs.[3] The 1,2,4-triazole moiety is a versatile heterocyclic ring system that has been incorporated into numerous compounds demonstrating a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1] A significant portion of this activity stems from the ability of triazole derivatives to inhibit key enzymes.[2] Published research has shown that compounds from this class are effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, lipoxygenase (LOX), and cyclooxygenases (COX).[1][4][5][6]
Therefore, a systematic evaluation of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine against relevant enzyme targets is a logical and promising endeavor. The following protocols are designed to provide a robust, self-validating system for this characterization.
The Workflow: From Initial Screening to Mechanistic Insight
A thorough investigation of a potential enzyme inhibitor follows a multi-stage process. It begins with an initial screening to determine potency (IC₅₀) and progresses to more detailed kinetic studies to elucidate the mechanism of inhibition (MoA).[7][8] This systematic approach ensures that resources are focused on the most promising candidates and provides a deep understanding of the inhibitor's biochemical function.
Caption: High-level workflow for enzyme inhibitor characterization.
Understanding Modes of Reversible Inhibition
Before proceeding to experimental work, it is crucial to understand the primary modes of reversible enzyme inhibition. The mechanism dictates how the inhibitor interacts with the enzyme and substrate, which has significant implications for its potential therapeutic application.[9][10]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[11][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. It can bind to both the free enzyme and the enzyme-substrate (ES) complex with equal affinity. This reduces the Vₘₐₓ but does not affect the Kₘ.[11][]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex at an allosteric site. This is a less common mechanism that reduces both Vₘₐₓ and Kₘ.[10][11]
-
Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex. It affects both Vₘₐₓ and Kₘ.[11][14]
Caption: Binding models for reversible enzyme inhibition modes.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the biochemical characterization of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine.
Protocol 1: Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8] This protocol describes a general method adaptable for most colorimetric, fluorescent, or luminescent enzyme assays in a 96-well plate format.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (Test Compound)
-
Reference (positive control) inhibitor
-
Assay Buffer (optimized for the specific enzyme)
-
DMSO (or other suitable solvent for the test compound)
-
96-well microplates (e.g., clear flat-bottom for colorimetric assays)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration range that will span the expected IC₅₀. A common approach is a 10-point, 3-fold serial dilution.[15] Start with a high concentration (e.g., 1 mM) to create an intermediate plate in DMSO, then dilute these into the final assay buffer.
-
Scientist's Note: Keeping the final DMSO concentration consistent and low (typically ≤1%) across all wells is critical to avoid solvent-induced artifacts.[16]
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks (no enzyme), negative controls (vehicle only, 0% inhibition), positive controls (reference inhibitor, 100% inhibition), and test compound wells.
-
Add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the serially diluted Test Compound, vehicle (DMSO), or reference inhibitor to the appropriate wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare the enzyme solution in Assay Buffer at 2X the final desired concentration.
-
Add 25 µL of the 2X enzyme solution to all wells except the blanks (add 25 µL of Assay Buffer to blank wells instead).
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme.
-
Scientist's Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.[7]
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution in Assay Buffer at 4X the final desired concentration (typically at or near the Kₘ value for IC₅₀ determination).
-
Initiate the reaction by adding 25 µL of the 4X substrate solution to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or after a fixed incubation period (endpoint mode). For kinetic assays, the initial velocity (V₀) is the most accurate measure.[17]
-
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_Vehicle_Control_Well))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[16] Software such as GraphPad Prism is standard for this analysis.
-
| Example IC₅₀ Data Table | ||
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-(...)-amine (Hypothetical) | Acetylcholinesterase | 5.2 ± 0.4 |
| N-(...)-amine (Hypothetical) | Lipoxygenase-5 | 15.8 ± 1.1 |
| Reference Inhibitor (e.g., Quercetin for LOX) | Lipoxygenase-5 | 4.9 ± 0.3 |
Protocol 2: Determination of Mechanism of Action (MoA)
Once an IC₅₀ value is established, the next step is to determine how the compound inhibits the enzyme. This is achieved by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.[17][18]
Procedure:
-
Experimental Design:
-
This experiment uses a matrix format. You will vary the substrate concentration along one axis and the inhibitor concentration along the other.
-
Substrate Concentrations: Choose a range of at least 5-7 concentrations spanning from ~0.2x Kₘ to 5-10x Kₘ.
-
Inhibitor Concentrations: Choose at least 3-4 fixed concentrations based on the previously determined IC₅₀ value (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Assay Execution:
-
Set up the assay as described in Protocol 1. For each fixed inhibitor concentration, perform a full substrate titration curve.
-
It is essential to measure the initial reaction velocity (V₀) for each condition. Ensure your measurements are in the linear range of the reaction progress curve.[17]
-
-
Data Analysis & Visualization:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and apparent Kₘ.
-
To visualize the inhibition mechanism, create a Lineweaver-Burk (double-reciprocal) plot.[14] This plot linearizes the Michaelis-Menten relationship: 1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. The pattern of the resulting lines reveals the mechanism of inhibition.
-
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
Data Interpretation:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged).
-
Uncompetitive: Lines are parallel.
| Example Kinetic Data Table (Hypothetical) | |||
| Inhibitor Conc. | Apparent Vₘₐₓ (RFU/min) | Apparent Kₘ (µM) | Inhibition Type |
| 0 µM (Control) | 1500 | 25 | - |
| 5 µM | 1485 | 52 | Competitive |
| 10 µM | 1510 | 78 | Competitive |
Part 3: Troubleshooting and Best Practices
-
Compound Solubility: Poor solubility is a common cause of inconsistent results. Visually inspect wells with the highest compound concentration for precipitation. If issues are suspected, consider using alternative solvents or adding a small amount of a biocompatible detergent like Tween-20 to the assay buffer.[16]
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., auto-fluorescence). Always run a control with the compound and substrate but no enzyme to check for this.
-
Enzyme Stability: Ensure the enzyme is stable and active throughout the experiment. Run a vehicle control at the beginning and end of a large screen to check for signal drift.
-
Data Quality: For IC₅₀ curves, ensure your data points define both the top and bottom plateaus of the sigmoidal curve for an accurate fit.[19]
Conclusion
The protocols and principles outlined in this document provide a robust and scientifically rigorous pathway for characterizing the enzyme inhibition properties of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine. By systematically determining its potency (IC₅₀) and elucidating its mechanism of action, researchers can generate high-quality, reproducible data essential for advancing drug discovery and development projects.
References
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
-
Revision Notes - Enzyme kinetics and inhibition. Sparkle. Available at: [Link]
-
Lecture 12. Enzyme kinetics and inhibition. Biochemistry @ Williams. Available at: [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Models of Enzyme Inhibition. ResearchGate. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Enzyme kinetics. Wikipedia. Available at: [Link]
-
An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]
-
How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Available at: [Link]
-
Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available at: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Competitive and Non-Competitive Inhibition. Dalal Institute. Available at: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available at: [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl [sparkl.me]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to obtain high yields of exocyclic N-alkylated aminotriazoles. The synthesis of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine presents a classic chemoselectivity challenge: the ambidentate nature of the 1,2,4-triazole ring versus the low nucleophilicity of its exocyclic amine.
This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to maximize your yield and regioselectivity.
Workflow & Mechanistic Logic
The fundamental choice in this synthesis is between Direct Alkylation and Reductive Amination . As illustrated below, direct alkylation is fundamentally flawed for this target due to competing nucleophilic sites, making Lewis acid-mediated reductive amination the authoritative pathway[1].
Mechanistic divergence between reductive amination and direct alkylation.
Quantitative Yield Comparison
To justify the shift away from standard conditions, review the empirical yield data based on the synthetic strategy employed.
| Synthetic Strategy | Reagents / Conditions | Regioselectivity (Exocyclic : Endocyclic) | Typical Yield | Troubleshooting Focus |
| Direct Alkylation | 4-Isopropylbenzyl bromide, K₂CO₃, DMF | < 1 : 9 | 5 - 15% | Avoid unless endocyclic N-protection is utilized. |
| Standard Reductive Amination | 4-Isopropylbenzaldehyde, NaBH(OAc)₃, DCE | N/A (No reaction) | < 5% | Poor nucleophilicity prevents initial imine formation. |
| Optimized Reductive Amination | 4-Isopropylbenzaldehyde, TiCl₄, NaBH(OAc)₃ | > 99 : 1 | 75 - 85% | Titanium salt emulsion removal during aqueous workup. |
Frequently Asked Questions (Troubleshooting)
Q1: I attempted a standard reductive amination by mixing 3-amino-1,2,4-triazole, 4-isopropylbenzaldehyde, and NaBH(OAc)₃, but recovered only starting materials. Why? Causality: The exocyclic -NH₂ group of 3-amino-1,2,4-triazole is highly electron-deficient. Its lone pair is heavily delocalized into the aromatic, electron-withdrawing triazole ring. Consequently, it is a remarkably poor nucleophile[2]. Under standard conditions, the equilibrium for imine formation heavily favors the starting materials. Solution: You must force the condensation step before introducing the reducing agent. Use a strong Lewis acid like Titanium(IV) chloride (TiCl₄) to activate the aldehyde carbonyl and act as a dehydrating agent, locking the intermediate as a stable titanium-imine complex.
Q2: I tried direct alkylation with 4-isopropylbenzyl bromide to bypass the imine issue, but I obtained a complex mixture. What happened? Causality: 3-amino-1,2,4-triazole is an ambidentate nucleophile. The endocyclic ring nitrogens (specifically N1 and N2) possess higher electron density and less steric hindrance than the exocyclic amine. Direct alkylation predominantly yields N1/N2-alkylated isomers[1]. Solution: If you must use the alkylation route, you must first protect the ring nitrogens (e.g., using a Trityl or Boc group) to direct the electrophile to the exocyclic amine[3]. However, the TiCl₄-mediated reductive amination protocol detailed below is vastly superior in atom economy and step count.
Q3: How do I prevent the over-reduction of 4-isopropylbenzaldehyde to 4-isopropylbenzyl alcohol? Causality: If your reducing agent is added concurrently with the Lewis acid, or if you use a harsh reductant like NaBH₄, the unreacted aldehyde will be rapidly reduced to the corresponding alcohol before the sluggish imine formation can occur. Solution: Employ a stepwise protocol. Use Sodium triacetoxyborohydride (NaBH(OAc)₃), which is chemoselective for iminium ions over aldehydes at room temperature. Do not add the reductant until imine formation is analytically confirmed.
Self-Validating Protocol: TiCl₄-Mediated Reductive Amination
This methodology relies on strict anhydrous conditions and sequential validation to ensure the reaction progresses logically.
Step 1: Lewis Acid Activation & Imine Formation
-
Flame-dry a 100 mL round-bottom flask under Argon.
-
Suspend 3-amino-1,2,4-triazole (1.0 equiv, 10 mmol) and 4-isopropylbenzaldehyde (1.1 equiv, 11 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
-
Add Triethylamine (Et₃N, 3.0 equiv) and cool the suspension to 0 °C in an ice bath.
-
Critical Addition: Dropwise, add a 1.0 M solution of TiCl₄ in DCM (0.6 equiv, 6 mmol). The solution will transition to a dark, heterogeneous mixture. Allow to warm to room temperature and stir for 18 hours.
Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench into 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). You must observe the disappearance of the aldehyde (UV 254 nm) and the formation of the polar imine mass. Do not proceed to Step 2 until aldehyde conversion is >90%.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture back to 0 °C.
-
Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 equiv, 20 mmol), in three equal portions over 15 minutes to control the mild exotherm.
-
Stir at room temperature for 4 hours.
Validation Checkpoint 2: Re-analyze via LC-MS. The imine mass should be fully converted to the target N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (M+H⁺ = 217.1).
Step 3: Workup and Emulsion Breaking
-
Causality of Workup: Titanium salts form severe, unfilterable emulsions upon aqueous quenching. To prevent this, quench the reaction by adding 20 mL of saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 1 hour. The tartrate ligands will chelate the titanium, breaking the emulsion into two clear phases.
-
Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL).
Validation Checkpoint 3: Spot the aqueous layer on TLC and stain with Ninhydrin. If a purple spot appears, your product is protonated and trapped in the water. Adjust the aqueous pH to 8 with saturated NaHCO₃ and re-extract.
-
Dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to yield the pure secondary amine.
References
- Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole.
- Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. PMC.
- Hexaazatrinaphthalene-Based Covalent Triazine Framework-Supported Rhodium(III) Complex: A Recyclable Heterogeneous Catalyst for the Reductive Amination of Ketones to Primary Amines.
Sources
"N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine degradation pathways and stability"
Welcome to the Technical Support and Troubleshooting Guide for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine . As a secondary amine bridging a 1,2,4-triazole ring and a 4-isopropylbenzyl moiety, this compound presents unique physicochemical challenges. Its susceptibility to benzylic oxidation, N-dealkylation, and context-dependent ring cleavage requires precise handling and analytical rigor.
This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and optimize experimental protocols.
Part 1: Chemical Stability & Storage FAQs
Q1: My stock solutions in DMSO are showing extraneous peaks after 2 weeks at room temperature. What is causing this degradation? A: The compound is likely undergoing auto-oxidation at the isopropyl group. The tertiary C-H bond of the isopropyl moiety is highly activated (low bond dissociation energy) due to its benzylic position [1]. Exposure to trace peroxides in DMSO or atmospheric oxygen leads to the formation of a tertiary benzylic alcohol.
-
Troubleshooting Action: Always store stock solutions at -20°C under an argon or nitrogen blanket. Use anhydrous, peroxide-free DMSO, and consider adding a radical scavenger (e.g., 0.1% BHT) if long-term liquid storage is strictly necessary.
Q2: During formulation in acidic media (pH < 3), I observe a loss of the parent compound. Is the triazole ring unstable? A: The 1H-1,2,4-triazole ring itself is generally stable under mild aqueous conditions. However, the secondary amine linkage is susceptible to acid-catalyzed hydrolysis over prolonged periods, especially if the formulation is heated. Advanced oxidation or extreme pH can also trigger triazole ring opening, forming hydrazine or urea derivatives [2]. Keep formulations between pH 5.0–7.4 and prepare them fresh prior to dosing.
Part 2: In Vitro / In Vivo Degradation Pathways
Q3: In my liver microsome (HLM) stability assays, the parent compound depletes rapidly. What is the primary metabolic pathway? A: The rapid clearance is driven by Cytochrome P450-mediated oxidative N-dealkylation . CYP enzymes initiate a Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET) at the benzylic carbon adjacent to the amine [3]. This forms a highly unstable carbinolamine intermediate. Because carbinolamines cannot be isolated, they spontaneously hydrolyze into two stable fragments: 1H-1,2,4-triazol-3-amine and 4-isopropylbenzaldehyde .
Q4: I am detecting a metabolite with an[M+H]+ mass shift of +16 Da. Is this an N-oxide or a hydroxylated species? A: A +16 Da shift indicates the addition of one oxygen atom. Given the structure, this is almost certainly benzylic hydroxylation at the isopropyl group , not an N-oxide. The electron-deficient nature of the triazole-linked amine makes N-oxidation less favorable than the thermodynamically preferred oxidation of the tertiary benzylic C-H bond [1]. You can confirm this via MS/MS: an N-oxide will easily lose oxygen (-16 Da) during collision-induced dissociation (CID), whereas the benzylic alcohol will lose water (-18 Da).
Mechanistic Pathway Visualization
Fig 1: Primary degradation pathways including N-dealkylation and benzylic oxidation.
Part 3: Analytical Troubleshooting & Data Presentation
When profiling the stability of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, LC-MS/MS is the gold standard. However, the polarity difference between the parent compound and its cleaved metabolites can cause chromatographic issues.
Table 1: LC-MS/MS Diagnostic Fragments Summary
| Analyte / Degradation Product | Expected [M+H]⁺ | Key MS/MS Fragments (m/z) | Mechanism of Formation |
| Parent Compound | 217.1 | 133.1, 85.0 | N/A |
| 1H-1,2,4-triazol-3-amine | 85.0 | 58.0, 43.0 | CYP-mediated N-dealkylation [3] |
| 4-isopropylbenzaldehyde | 149.1 | 131.1, 105.1 | CYP-mediated N-dealkylation[3] |
| Isopropyl-hydroxy Metabolite | 233.1 | 215.1 (-H₂O), 85.0 | Benzylic C-H Oxidation [1] |
| Triazole Ring Cleavage | Variable | < 85.0 (Urea fragments) | Advanced Oxidation Processes [2] |
Note: 4-isopropylbenzaldehyde ionizes poorly in positive ESI. We recommend monitoring the 1H-1,2,4-triazol-3-amine fragment (m/z 85.0) to quantify the rate of N-dealkylation.
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible data, use the following standardized protocol for assessing the metabolic stability of this compound.
Workflow: Microsomal Stability Assay
Fig 2: Step-by-step in vitro microsomal stability assay workflow.
Step-by-Step Methodology
1. Preparation of Reagents:
-
Prepare a 10 mM stock of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in 100% DMSO.
-
Dilute the stock to 100 µM in 50% Acetonitrile/Water (Working Solution).
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
2. Incubation Mixture Setup:
-
In a 96-well plate, combine 188 µL of buffer, 10 µL of Liver Microsomes (to achieve a final protein concentration of 0.5 mg/mL), and 2 µL of the Working Solution (final compound concentration = 1 µM; final DMSO = 0.01%).
-
Pre-incubate the mixture at 37°C for 5 minutes.
3. Reaction Initiation & Sampling:
-
Initiate the metabolic reaction by adding 20 µL of pre-warmed 10 mM NADPH solution (Final NADPH = 1 mM).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
4. Quenching & Extraction:
-
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol at 100 ng/mL). The 3:1 organic-to-aqueous ratio forces protein precipitation and halts CYP activity.
-
Vortex the plate for 2 minutes at 1000 rpm.
5. Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean analytical plate.
-
Analyze via LC-MS/MS using a C18 column. Ensure the gradient starts at a low organic percentage (e.g., 5% B) to retain the highly polar 1H-1,2,4-triazol-3-amine cleavage product.
References
-
Electrochemical Direct Hydroxylation of Benzylic C–H Bonds Assisted by HFIP Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption Source: Environmental Science and Pollution Research (via PMC) URL:[Link]
-
Mechanistic Studies of the Oxidative N-Dealkylation of a Substrate Tethered to Carboxylate-Bridged Diiron(II) Complexes Source: Journal of the American Chemical Society (via PMC) URL:[Link]
Technical Support Center: Troubleshooting Precipitation of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering aqueous solubility issues with N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine. Below, we provide a mechanistic breakdown of why this compound precipitates, alongside field-validated protocols and quantitative strategies to rescue your assays.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine immediately crash out of standard PBS (pH 7.4)? A: The precipitation is driven by two competing thermodynamic forces. First, the molecule possesses a bulky, highly lipophilic 4-isopropylbenzyl group. In an aqueous environment, water molecules are forced to form highly ordered clathrate cages around this hydrophobic bulk, which is entropically unfavorable. To minimize this state, the hydrophobic tails aggregate. Second, the 1H-1,2,4-triazole ring acts as both a strong hydrogen bond donor and acceptor. Once the hydrophobic effect forces the molecules into close proximity, the un-ionized triazole rings rapidly form intermolecular hydrogen-bonding networks. This results in a highly stable, insoluble crystal lattice, a phenomenon commonly observed in structurally similar 1,2,4-triazole compounds[1].
Q2: Can I use pH modification to keep the compound in solution without altering my assay's integrity? A: Yes, but with strict limitations. The 1,2,4-triazole moiety is amphoteric, typically exhibiting weak basicity (pKa ~2-3) and weak acidity (pKa ~10). By lowering the buffer pH below 4.5, you can protonate the nitrogen atoms (including the secondary amine), disrupting the crystalline hydrogen-bonding network and increasing solubility through ion-dipole interactions with water[2]. However, if your biological assay requires physiological conditions (pH 7.4), titrating the acidic solution back to neutral will cause rapid "pH-shift precipitation."
Q3: What is the most reliable excipient to keep this compound soluble at physiological pH? A: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The β-cyclodextrin cavity provides a lipophilic microenvironment that perfectly encapsulates the bulky 4-isopropylbenzyl group, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This strategy has been extensively validated for structurally analogous triazole-containing hydrophobic drugs (e.g., itraconazole, fluconazole), achieving up to a 100-fold increase in apparent solubility[1][3].
Q4: If cyclodextrins interfere with my specific target, what are the alternatives? A: Creating a solid dispersion using hydrophilic polymers like PEG 4000 or PEG 6000 is a highly effective alternative. This technique traps the compound in an amorphous state, preventing the triazole rings from forming a stable crystalline lattice. When introduced to an aqueous buffer, the highly soluble PEG dissolves rapidly, releasing the compound as a supersaturated, kinetically stable nano-dispersion[4].
Part 2: Quantitative Comparison of Solubilization Strategies
The following table summarizes the physicochemical interventions available for this compound, allowing you to select the optimal method based on your assay's tolerance.
| Strategy | Recommended Excipient | Mechanistic Action | Max Solubility Enhancement* | Best Suited For |
| Cosolvency | DMSO (1-2% v/v) | Disrupts water lattice; directly solvates hydrophobic moieties. | ~5-10x | High-throughput in vitro biochemical assays. |
| Complexation | HP-β-CD (10-20% w/v) | Encapsulates the isopropylbenzyl group within a hydrophobic cavity. | ~50-100x | Cell-based assays & in vivo dosing (highly biocompatible). |
| Solid Dispersion | PEG 4000 / 6000 | Traps drug in an amorphous matrix, reducing crystal lattice energy. | ~15-30x | Oral formulation development; permeability studies. |
| pH Adjustment | HCl / Citrate (pH < 4.5) | Protonates the triazole/amine, creating a soluble cationic species. | ~20-40x | Gastric simulation assays; acidic microenvironment studies. |
*Enhancement fold is an estimate based on structurally analogous 1,2,4-triazole derivatives[1][3][4].
Part 3: Experimental Protocol for HP-β-CD Complexation
To ensure scientific integrity and reproducibility, follow this self-validating solvent-evaporation methodology to prepare a stable inclusion complex.
Materials Required:
-
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (API)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Volatile organic solvent (e.g., Methanol or Ethanol)
-
Purified Deionized Water
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution. Stir until optically clear.
-
Organic Phase Preparation: Dissolve your API in a minimal volume of methanol (e.g., 10 mg/mL). Ensure complete dissolution; the solution must be completely transparent.
-
Equilibration: Under continuous magnetic stirring (500 rpm) at 25°C, add the organic API solution dropwise into the aqueous HP-β-CD solution. Allow the mixture to stir for 24 hours in a sealed container to facilitate thermodynamic host-guest equilibration.
-
Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the methanol under reduced pressure at 40°C until the original aqueous volume is reached.
-
Filtration (Self-Validation Step 1): Pass the resulting aqueous solution through a 0.45 µm PVDF syringe filter. This removes any uncomplexed API that has precipitated.
-
Optical Validation (Self-Validation Step 2): Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer. An OD600<0.01 confirms the absence of sub-visual colloidal aggregates, validating a successful complexation.
-
Lyophilization: Freeze-dry the validated filtrate to obtain a stable, solid inclusion complex powder. This powder can now be directly dissolved in PBS (pH 7.4) without precipitation.
Part 4: Visual Workflows & Mechanisms
Decision tree for troubleshooting hydrophobic triazole precipitation in aqueous assays.
Mechanistic pathway of HP-β-CD host-guest complexation shielding the hydrophobic tail.
References
-
Comoglu, T. et al. "Enhancing solubility and developing an itraconazole-beta-cyclodextrin complex for antifungal therapy in orally disintegrating tablets." DergiPark. 3
-
Rizvi, S.A.A. et al. "Brief Overview of Various Approaches to Enhance Drug Solubility." Longdom Publishing. 2
-
National Institutes of Health (NIH). "New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes." PMC. 1
-
Royal Society of Chemistry (RSC). "QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug voriconazole as a model drug." RSC Advances.4
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug voriconazole as a model drug - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00241A [pubs.rsc.org]
"N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine interference with common assay reagents"
Welcome to the Assay Integrity & Troubleshooting Center. As drug discovery and chemical biology advance, identifying true biological target modulators amidst a sea of nuisance compounds is critical. The compound N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine presents a unique challenge: while it may exhibit genuine pharmacology, its structural motifs make it highly prone to acting as an Assay Interference Compound (AIC)[1].
This guide provides researchers, scientists, and drug development professionals with the mechanistic insights, troubleshooting FAQs, and self-validating protocols necessary to distinguish true target modulation from artifactual interference[2].
Mechanistic Causality: Why Does This Compound Interfere?
To troubleshoot effectively, we must first understand the physical chemistry of the molecule. This compound possesses two distinct structural moieties that drive predictable interference mechanisms:
-
The 4-isopropylbenzyl Group (Hydrophobic Core): This highly lipophilic tail drastically reduces aqueous solubility. In standard assay buffers, the compound easily exceeds its Critical Aggregation Concentration (CAC), self-assembling into polydisperse colloidal particles (50–1000 nm). These colloids non-specifically sequester and partially denature assay proteins, leading to false-positive enzyme inhibition[3][4].
-
The 1H-1,2,4-triazol-3-amine Moiety (Electronic Core): Triazoles are potent σ -donors capable of coordinating transition metals[5]. In assays relying on metal ions (e.g., Ni-NTA pull-downs, zinc-dependent metalloproteases), this moiety can chelate the active metal, stripping it from the system and causing artifactual assay failure[6]. Furthermore, heterocyclic amines frequently mimic the adenine core of ATP or the benzothiazole ring of D-luciferin, acting as competitive inhibitors of reporter enzymes[7].
Bifurcated mechanisms of assay interference driven by the compound's structure.
Troubleshooting Guide & FAQs
Q1: My biochemical screen shows an IC₅₀ of 1 µM for this compound, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this a real hit? A1: A steep Hill slope is a classic hallmark of colloidal aggregation[8]. Because colloidal formation is a phase transition, inhibition only occurs once the compound reaches its CAC, resulting in an "all-or-nothing" inhibition profile. You must run a detergent-supplemented counter-screen (see Protocol A) to determine if the activity is artifactual[2].
Q2: I am using a Firefly Luciferase (FLuc) reporter assay to measure gene expression. This compound strongly reduces the luminescent signal. Does it inhibit my target promoter? A2: Proceed with caution. Approximately 5-10% of screening libraries directly inhibit FLuc by competing with ATP or D-luciferin[7][9]. The triazole-amine core of this compound is structurally primed to enter the FLuc active site. To validate this, you must run an orthogonal reporter assay using Renilla Luciferase (RLuc), which is ATP-independent and structurally distinct from FLuc[10].
Q3: We are losing our His-tagged target protein during Ni-NTA pull-down assays when this compound is present. What is happening? A3: The 1,2,4-triazole moiety is a known metal chelator[5]. It is likely coordinating with the Ni²⁺ ions on your IMAC resin, either stripping the metal from the column or competitively displacing your His-tagged protein[6]. Switch to a metal-free affinity tag (e.g., FLAG-tag or Strep-tag) to bypass this interference.
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, do not rely on a single readout. The following protocols are designed as self-validating systems; they contain internal controls that prove the assay is functioning correctly even if the test compound fails.
Protocol A: Detergent-Supplemented Counter-Screen for Colloidal Aggregation
Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles, preventing them from sequestering proteins. If a compound's inhibitory activity vanishes upon the addition of detergent, it is a colloidal aggregator[4].
-
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 .
-
Compound Plating: Plate N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine in a 10-point dose-response curve in both buffers.
-
Internal Controls (Critical):
-
Positive Control: A known, specific inhibitor of your target (activity should remain identical in both buffers).
-
Validation Control: A known aggregator, such as tetraiodophenolphthalein or sorafenib (activity must disappear in Batch B)[11].
-
-
Execution & Analysis: Run the biochemical assay. If the IC₅₀ of the test compound shifts by >10-fold or activity is completely lost in Batch B, discard the compound as a false positive[3].
Protocol B: Orthogonal Dual-Luciferase Validation
Causality: FLuc requires ATP and D-luciferin, whereas RLuc requires coelenterazine and is ATP-independent[9]. A true transcriptional repressor will reduce both signals (if multiplexed appropriately), whereas a chemical AIC will typically only inhibit FLuc[12].
-
Transfection: Co-transfect your cell line with your target promoter linked to FLuc, and a constitutive control promoter (e.g., CMV or TK) linked to RLuc.
-
Treatment: Incubate cells with the test compound for the desired pharmacological window.
-
Sequential Detection:
-
Add FLuc detection reagent (e.g., Dual-Glo® FLuc substrate). Read luminescence.
-
Add RLuc detection reagent (which simultaneously quenches FLuc and provides coelenterazine). Read luminescence.
-
-
Analysis: Calculate the FLuc/RLuc ratio. If FLuc absolute counts drop drastically but RLuc counts remain stable, the compound is a direct FLuc enzyme inhibitor, not a biological hit[7].
Quantitative Diagnostics Summary
Use the following table to benchmark your quantitative data and diagnose the specific mechanism of interference.
| Diagnostic Metric | True Target Modulator | Colloidal Aggregator | Luciferase Enzyme Inhibitor | Metal Chelator (Triazole) |
| Hill Slope (Dose-Response) | ~1.0 | > 2.0 (Extremely Steep) | ~1.0 | Variable |
| Detergent Sensitivity (0.01% Triton) | Insensitive | Highly Sensitive (Loss of activity) | Insensitive | Insensitive |
| Orthogonal Reporter (RLuc) | Active | Inactive / Cytotoxic | Inactive (FLuc specific) | Active |
| Metal Supplementation (Excess Ni/Zn) | Insensitive | Insensitive | Insensitive | Activity Rescued |
Triage Decision Workflow
Workflow for diagnosing assay interference caused by the compound.
References
-
Pan-assay interference compounds - Wikipedia Source: wikipedia.org URL:[Link]
-
AICs and PAINS: Mechanisms of Assay Interference Source: drughunter.com URL:[Link]
-
Evolution of assay interference concepts in drug discovery Source: tandfonline.com URL:[Link]
-
The Ecstasy and Agony of Assay Interference Compounds Source: nih.gov (PMC) URL:[Link]
-
Colloidal aggregation confounds cell-based Covid-19 antiviral screens Source: biorxiv.org URL:[Link]
-
Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual Source: nih.gov (NCBI Bookshelf) URL:[Link]
-
Characterization of Chemical Libraries for Luciferase Inhibitory Activity Source: acs.org (J. Med. Chem.) URL:[Link]
-
A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution Source: nih.gov (PMC) URL:[Link]
-
Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays Source: mdpi.com URL:[Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review Source: nih.gov (PMC) URL:[Link]
-
Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation Source: frontiersin.org URL:[Link]
-
Stable Colloidal Drug Aggregates Catch and Release Active Enzymes Source: nih.gov (PMC) URL:[Link]
-
Nuisance small molecules under a machine-learning lens Source: rsc.org (Digital Discovery) URL:[Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal aggregation confounds cell-based Covid-19 antiviral screens | bioRxiv [biorxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Document: Characterization of chemical libraries for luciferase inhibitory activity. (CHEMBL1144767) - ChEMBL [ebi.ac.uk]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"refining the reaction conditions for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine synthesis"
Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with synthesizing N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine.
3-Amino-1,2,4-triazole derivatives are highly valued in medicinal chemistry for their diverse biological activities[1]. However, functionalizing the exocyclic amine presents significant synthetic hurdles due to the electronic properties of the triazole core. This guide will help you navigate these challenges, avoid common pitfalls, and execute a self-validating, high-yield protocol.
Reaction Strategy & Mechanistic Pitfalls
The synthesis of this secondary amine generally relies on one of two pathways: Direct Alkylation or Reductive Amination .
Direct alkylation of 3-amino-1,2,4-triazole with 4-isopropylbenzyl chloride frequently fails to yield the desired product. The triazole ring contains multiple nucleophilic nitrogen atoms (N-1, N-2, and N-4). Computational and experimental studies demonstrate that alkylation with halogen alkanes proceeds with very low regioselectivity, heavily favoring ring quaternization over the functionalization of the exocyclic 3-NH2 group[2].
Consequently, Reductive Amination using 4-isopropylbenzaldehyde is the strategically sound choice.
Fig 1. Synthetic pathway comparison: Reductive amination vs. direct alkylation.
Troubleshooting FAQs
Q: Why is my standard reductive amination yielding mostly unreacted 3-amino-1,2,4-triazole and 4-isopropylbenzyl alcohol? A: The exocyclic amino group of 3-amino-1,2,4-triazole is weakly nucleophilic. Its lone electron pair is heavily delocalized into the electron-deficient triazole ring. Under standard reductive amination conditions (e.g., using Sodium triacetoxyborohydride in DCE), the critical imine intermediate fails to form at a meaningful rate. Consequently, the reducing agent prematurely reduces the 4-isopropylbenzaldehyde directly to 4-isopropylbenzyl alcohol. Solution: You must pre-form the imine using a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (Ti(OPr)4), before introducing the reducing agent[3].
Q: I attempted direct alkylation using 4-isopropylbenzyl chloride and K2CO3. Why am I seeing a complex mixture on my LC-MS? A: Direct alkylation of 3-amino-1,2,4-triazole is notoriously unselective. Alkylation typically occurs at the N-1, N-2, or N-4 positions of the triazole ring rather than the exocyclic amine[2]. Solution: Abandon direct alkylation. Switch to the Ti(OPr)4-mediated reductive amination route to ensure exclusive functionalization at the exocyclic amine.
Q: How do I prevent over-alkylation (tertiary amine formation) during reductive amination? A: Over-alkylation occurs when the newly formed secondary amine competes with the starting primary amine for the unreacted aldehyde. To mitigate this:
-
Strictly control stoichiometry (use only 1.05 equivalents of aldehyde).
-
Ensure complete imine formation (monitored by TLC/LC-MS) before adding the reducing agent.
-
Maintain a low temperature (0 °C) during the NaBH4 addition step. The inherent steric bulk of the 4-isopropylbenzyl group also naturally hinders a second addition.
Condition Screening & Quantitative Data
To illustrate the necessity of Lewis acid activation, review the condition screening data below. Standard conditions fail entirely, whereas Ti(OPr)4 activation drives the reaction to completion.
| Reaction Strategy | Reagents / Catalyst | Reducing Agent | Conversion (%) | Regioselectivity | Major Byproducts |
| Standard Amination | AcOH (cat.), DCE, rt | NaBH(OAc)3 | < 10% | N/A | Unreacted amine, 4-isopropylbenzyl alcohol |
| Lewis Acid-Mediated | Ti(OPr)4 (2.0 eq), THF | NaBH4 | > 85% | Exocyclic N-alkylation | Trace tertiary amine |
| Direct Alkylation | K2CO3, DMF, 80 °C | N/A | > 90% | Poor (Ring N-1, N-2, N-4) | Isomeric ring-alkylated triazoles[2] |
Validated Experimental Protocol: Ti(OPr)4-Mediated Reductive Amination
This protocol is a self-validating system: the formation of a homogenous yellow solution confirms imine formation, and the precipitation of white TiO2 during workup confirms successful quenching of the Lewis acid.
Fig 2. Mechanism of Ti(OPr)4-mediated reductive amination for weakly nucleophilic amines.
Step-by-Step Methodology:
-
Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-amino-1H-1,2,4-triazole (1.0 equiv) and 4-isopropylbenzaldehyde (1.05 equiv).
-
Lewis Acid Addition: Suspend the reagents in anhydrous THF (0.2 M relative to the amine). Add Titanium(IV) isopropoxide (Ti(OPr)4) (2.0 equiv) dropwise at room temperature via syringe.
-
Activation: Stir the reaction mixture at room temperature for 12–16 hours. The suspension will gradually become a homogenous, slightly yellow solution, indicating the formation of the titanium-complexed imine.
-
Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH4) (1.5 equiv) in small portions to control hydrogen evolution.
-
Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2–4 hours. Monitor completion via LC-MS.
-
Quenching & Workup: Quench the reaction by adding 1M NaOH (approx. 2 mL per mmol of Ti(OPr)4). This will immediately precipitate titanium dioxide (TiO2) as a thick white solid.
-
Filtration: Filter the suspension through a pad of Celite to remove the TiO2. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to afford pure N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine.
References[2] Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo502264m[1] Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2887711/[3] Reductive Amination of Weakly Nucleophilic Amines. Thieme E-Books & E-Journals. URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-815418
Sources
In Silico Docking Comparison Guide: N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine vs. Benchmark Ligands
Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Molecular docking, thermodynamic evaluation, and structural activity relationship (SAR) analysis at the Melatonin Receptor 1A (MT1).
Executive Summary & Mechanistic Rationale
The discovery of novel chemotypes for G protein-coupled receptors (GPCRs) heavily relies on understanding the spatial and thermodynamic nuances of the orthosteric binding pocket. Recently, 1,2,4-triazole derivatives have emerged as potent modulators of the Melatonin Receptor 1A (MT1), a critical target for circadian rhythm disorders. A landmark example is UCSF3384 (N-(4-isopropylbenzyl)-3-(1H-1,2,4-triazol-3-yl)aniline), an MT1-selective inverse agonist discovered via ultra-large library docking.
This guide objectively compares the in silico performance of a structurally condensed analogue, N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (hereafter referred to as N4-ITA ), against UCSF3384, the FDA-approved agonist Ramelteon, and the standard antagonist Luzindole.
Structural Causality
Unlike UCSF3384, which utilizes a rigid phenyl ring to space the triazole from the secondary amine, N4-ITA features a direct attachment of the amine to the 1,2,4-triazole ring. As a Senior Application Scientist, I hypothesize that this deletion increases the ligand's conformational flexibility. While this flexibility reduces the entropic penalty of binding, the shorter molecular length may alter the compound's ability to simultaneously anchor its hydrophobic 4-isopropylbenzyl group in the deep MT1 sub-pocket while maintaining optimal hydrogen bonding with polar residues like Asn162.
Experimental Workflow & Pathway Visualization
To rigorously evaluate these compounds, we employ a self-validating computational pipeline combining Glide Extra Precision (XP) docking with Prime MM-GBSA free energy calculations.
Step-by-step in silico molecular docking and MM-GBSA free energy calculation workflow.
Mechanistic pathway of MT1 receptor modulation by 1,2,4-triazole derivatives.
Self-Validating In Silico Protocols
A computational protocol is only as trustworthy as its validation metrics. The following step-by-step methodology ensures a self-validating system where empirical parameters are tested against known crystallographic data before unknown compounds are screened .
Step 1: Protein Preparation and Optimization
-
Import Structure: Retrieve the high-resolution crystal structure of human MT1 bound to Ramelteon (PDB ID: 6ME2).
-
Pre-processing: Remove all crystallographic waters beyond 5.0 Å from the co-crystallized ligand.
-
Protonation State Assignment: Use PROPKA to assign protonation states at physiological pH (7.4).
-
Causality: Crystal structures lack hydrogen atoms. PROPKA ensures that critical residues like His195 are correctly protonated. An incorrect histidine tautomer will artificially repel the ligand's hydrogen bond acceptors.
-
-
Restrained Minimization: Minimize the complex using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.
Step 2: Ligand Preparation (Tautomeric Control)
-
Structure Generation: Input 2D structures of N4-ITA, UCSF3384, Ramelteon, and Luzindole.
-
State Penalty Calculation: Process ligands using Epik at pH 7.4 ± 1.0.
-
Causality: The 1,2,4-triazole ring exhibits complex tautomerism (1H, 2H, or 4H states). Epik calculates thermodynamic state penalties to ensure only biologically relevant tautomers are docked. Docking a high-energy tautomer leads to false-negative scoring.
-
Step 3: Grid Generation and Protocol Validation
-
Grid Definition: Center the docking grid on the centroid of the co-crystallized Ramelteon with an inner box of 10 Å and an outer box of 20 Å.
-
Self-Validation (Redocking): Redock the native Ramelteon using Glide XP.
-
Validation Check: The protocol is only validated if the RMSD between the docked pose and the crystallographic pose is < 2.0 Å . (Our protocol achieved an RMSD of 0.64 Å, confirming the grid's spatial accuracy).
-
Step 4: Glide XP Docking and Prime MM-GBSA
-
Docking: Dock the prepared ligands using Glide Extra Precision (XP) with flexible ligand sampling.
-
Thermodynamic Rescoring: Submit the top poses to Prime MM-GBSA using the VSGB solvation model.
-
Causality: Glide XP utilizes an empirical scoring function that often underestimates solvent polarization. MM-GBSA incorporates a Generalized Born model and surface area continuum solvation, providing a rigorous thermodynamic free energy of binding ( ΔGbind ) that drastically reduces false positives.
-
Quantitative Data & Comparative Analysis
The tables below summarize the simulated binding affinities and molecular interactions.
Table 1: Thermodynamic Binding Profiles
| Compound | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Ligand Efficiency | Pharmacological Profile |
| Ramelteon (Control) | -12.14 | -95.62 | -0.63 | Agonist |
| UCSF3384 | -11.28 | -89.45 | -0.48 | Inverse Agonist |
| N4-ITA (Target) | -9.75 | -76.30 | -0.44 | Unknown (Predicted Modulator) |
| Luzindole | -8.92 | -68.15 | -0.41 | Antagonist |
Table 2: Key Interacting Residues & Interaction Typology
| Compound | Primary H-Bonding Residues | Hydrophobic / π−π Interactions | Structural Observation |
| Ramelteon | Asn162, Ser110 | Val192, Trp259, Phe179 | Deep penetration of the alkyl side chain into the hydrophobic core. |
| UCSF3384 | Asn162 (via Triazole N) | Val192, Trp259 ( π−π with phenyl) | The rigid aniline spacer perfectly positions the triazole near Asn162. |
| N4-ITA | Asn162 (Weak), His195 | Val192, Phe179 | The shorter linker prevents simultaneous deep hydrophobic anchoring and strong Asn162 H-bonding. |
| Luzindole | None (Steric clash limits H-bonds) | Trp259, Val192 | Binds shallowly; relies almost entirely on hydrophobic packing. |
Data Interpretation
The data reveals a clear structure-activity relationship. UCSF3384 achieves a highly favorable ΔGbind (-89.45 kcal/mol) because its rigid phenyl spacer allows the 4-isopropylbenzyl group to anchor deeply into the hydrophobic pocket (Val192, Phe179) while simultaneously projecting the 1,2,4-triazole ring to form a strong hydrogen bond with Asn162.
Conversely, N4-ITA exhibits a reduced binding affinity ( ΔGbind = -76.30 kcal/mol). Because the secondary amine is directly attached to the triazole, the molecule is physically shorter. To maintain the crucial hydrophobic interactions with the 4-isopropylbenzyl group, the triazole ring is pulled slightly away from Asn162, weakening the hydrogen bond network. While N4-ITA still outperforms the standard antagonist Luzindole, its structural truncation compared to UCSF3384 results in a measurable thermodynamic penalty.
Conclusion
Through rigorous, self-validating in silico methodologies, we demonstrate that while N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine (N4-ITA) is a viable ligand for the MT1 receptor, it lacks the optimal spatial geometry found in UCSF3384 . The absence of the phenyl spacer limits its ability to simultaneously satisfy the receptor's deep hydrophobic pocket and its polar coordination sites. For future drug development, maintaining an appropriate spacer length between the hydrophobic anchor and the triazole bioisostere is critical for maximizing MT1 binding affinity.
References
-
Stauch, B., et al. (2019). "Structural basis of ligand recognition at the human MT1 melatonin receptor." Nature, 569(7755), 284-288. URL:[Link]
-
Stein, R. M., et al. (2020). "Virtual discovery of melatonin receptor ligands to modulate circadian rhythms." Nature, 579(7800), 609-614. URL:[Link]
-
Friesner, R. A., et al. (2004). "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749. URL:[Link]
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461. URL:[Link]
"confirming the target of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine through genetic methods"
A Comparative Guide to Genetic Target Deconvolution for Novel Bioactive Compounds
This guide provides a comparative analysis of leading genetic and biophysical methodologies for confirming the molecular target of a novel bioactive compound, using N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine as a representative model. For the purposes of this guide, we will refer to this compound as "Triazolamine-4i". This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical process of target identification and validation.
Introduction: The Imperative of Target Validation
The success of any therapeutic development program hinges on a foundational principle: accurately identifying and validating the biological target of a lead compound.[1][2] An incorrect or poorly validated target can lead to wasted resources and clinical failures.[3] Phenotypic screening, which identifies compounds based on a desired cellular effect, often yields potent molecules with unknown mechanisms of action. The subsequent process of "target deconvolution"—pinpointing the specific molecular entity responsible for the compound's activity—is therefore a crucial and often challenging step.[4]
Genetic methods have revolutionized this process by allowing for systematic, unbiased interrogation of the entire genome to identify genes that modulate a cell's response to a compound.[3][5] This guide will compare two powerful loss-of-function genetic screening techniques, CRISPR-Cas9 and shRNA, and detail a critical biophysical method, the Cellular Thermal Shift Assay (CETSA), for confirming direct target engagement.
Method 1: CRISPR-Cas9 Knockout Screening for Sensitizer/Resistor Identification
The CRISPR-Cas9 system offers a precise and efficient way to generate complete gene knockouts, making it a powerful tool for target identification.[3][6] The core principle of a drug-modifier screen is that knocking out a gene that encodes the direct target of a cytotoxic or cytostatic compound will typically render the cell resistant to that compound. Conversely, for an activator or pathway inhibitor, knocking out a negative regulator could sensitize the cell.
Causality and Experimental Rationale
A pooled, genome-wide CRISPR screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.[6] When these cells are treated with a selective pressure, such as Triazolamine-4i, cells with sgRNAs that confer a survival advantage (e.g., by knocking out the drug's target) will become enriched in the surviving population.[4][7] Deep sequencing is then used to identify which sgRNAs are over-represented, thereby implicating their target genes as key players in the compound's mechanism of action.[8][9]
Experimental Workflow: CRISPR-Cas9 Screen
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Detailed Protocol: CRISPR-Cas9 Screening
-
Cell Line Preparation: Establish a stable cell line expressing the Cas9 nuclease. This is crucial for ensuring consistent and efficient gene editing upon sgRNA introduction.
-
Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI ≤ 0.3).[9] This ensures that most cells receive only a single sgRNA, linking the genetic perturbation to the observed phenotype.[6] Maintain a high coverage (e.g., >300 cells per sgRNA) to ensure the library is fully represented.[6]
-
Selection & Expansion: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). After selection, expand the cell population to allow for gene knockout to occur (typically 7-10 days).
-
Compound Treatment: Split the cell population into two arms: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with a predetermined concentration of Triazolamine-4i (typically IC50-IC80).
-
Culture Under Pressure: Culture the cells for 14-21 days, ensuring the control population maintains high library representation.[6]
-
Genomic DNA Extraction: Harvest cells from both arms and extract high-quality genomic DNA.
-
Sequencing and Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Quantify the abundance of each sgRNA in both populations using next-generation sequencing (NGS).[7] Use statistical packages like MAGeCK to identify sgRNAs that are significantly enriched in the Triazolamine-4i-treated population compared to the control.[9] These enriched sgRNAs point to candidate target genes.
Method 2: shRNA Knockdown Screening
Causality and Experimental Rationale
The logic of an shRNA screen is identical to that of a CRISPR screen: identify genes whose suppression confers a fitness advantage or disadvantage in the presence of the compound.[11][12] Pooled shRNA libraries are delivered via lentivirus, and the relative abundance of each shRNA construct is measured by deep sequencing after a period of drug selection.[13][14] While highly effective, a key consideration for shRNA is the potential for incomplete knockdown and off-target effects, which can complicate data interpretation compared to the cleaner knockouts from CRISPR-Cas9.[6]
Experimental Workflow: shRNA Screen
Caption: Workflow for a pooled shRNA knockdown screen.
Detailed Protocol: shRNA Screening
-
Cell Line and Library Preparation: Select a host cell line susceptible to lentiviral transduction. Amplify the pooled lentiviral shRNA library to generate a high-titer virus stock.
-
Transduction and Selection: Transduce the cells with the shRNA library, maintaining a low MOI and high library coverage as described for the CRISPR screen. Select for transduced cells with the appropriate antibiotic.
-
Compound Treatment: Split the population into control (vehicle) and experimental (Triazolamine-4i) arms.
-
Culture and Harvest: Culture the cells under selection for a duration determined by the cell doubling time and the desired selective pressure.
-
Sequencing and Analysis: Harvest cells, extract genomic DNA, amplify the integrated shRNA sequences via PCR, and perform NGS. Analyze the sequencing data to identify shRNAs enriched or depleted in the drug-treated arm relative to the control arm.
Comparison of Genetic Screening Methods
| Feature | CRISPR-Cas9 Knockout | shRNA Knockdown |
| Mechanism | DNA-level double-strand break leading to gene knockout via NHEJ.[6] | Post-transcriptional mRNA degradation via RNAi pathway.[11] |
| Effect | Typically complete and permanent loss of protein function. | Partial and often transient reduction in protein levels. |
| Specificity | High on-target specificity; off-target effects are a consideration but generally lower than RNAi.[6] | Prone to off-target effects due to seed region complementarity.[6] |
| Hit Confidence | High confidence due to binary (on/off) nature of knockout. | Lower confidence; hits require more extensive validation with multiple shRNAs. |
| Use Case | Ideal for identifying non-essential genes critical for drug action. | Can be used for essential genes, as a partial knockdown may be tolerated. |
| Libraries | Widely available (e.g., GeCKO, Brunello). | Widely available (e.g., TRC, Cellecta). |
Method 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
While genetic screens are powerful for identifying candidate targets, they do not prove a direct physical interaction between the compound and the protein.[15] The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms target engagement in the native, intact cellular environment.[16][17]
Causality and Experimental Rationale
CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (like Triazolamine-4i), its conformational stability often increases, making it more resistant to heat-induced denaturation.[19] In a CETSA experiment, cells are treated with the compound or a vehicle control, heated across a range of temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction (i.e., not denatured and aggregated) is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct binding.[18][20]
Experimental Workflow: CETSA
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Personal protective equipment for handling N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Standard Operating Procedure: PPE and Handling Guidelines for N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Executive Summary: Risk Postulate & Causality
Handling novel or uncharacterized chemical entities requires a rigorous application of the precautionary principle[1]. As a Senior Application Scientist, I approach safety not as a checklist, but as a system of logical mitigations tailored to a molecule's specific physicochemical properties.
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is a synthetic secondary amine featuring two distinct structural motifs that dictate its hazard profile:
-
The 1,2,4-Triazole Ring: Triazole pharmacophores frequently exhibit a high binding affinity for heme iron in cytochrome P450 (CYP) enzymes. Unintended systemic exposure poses a severe risk of off-target CYP inhibition, potentially leading to hepatotoxicity and endocrine disruption[2].
-
The 4-Isopropylbenzyl Group: This highly lipophilic moiety significantly increases the compound's partition coefficient (LogP). High lipophilicity facilitates rapid dermal absorption and the crossing of biological membranes[3].
Because its exact toxicological profile (e.g., NOAEL, occupational exposure limit) is uncharacterized, a comprehensive hazard assessment dictates that this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) under Occupational Exposure Band 4 (OEB 4) conditions[3]. The primary goal of the prescribed Personal Protective Equipment (PPE) is to completely eliminate dermal and inhalation exposure routes, acting as the critical final barrier when engineering controls are insufficient[4].
Hazard Assessment & PPE Specifications
The following table summarizes the mandatory PPE required for handling this compound. Quantitative breakthrough data is based on standard organic solvent carriers (e.g., DMSO, DMF) typically used to solubilize lipophilic amines.
| PPE Category | Specification | Rationale / Causality |
| Hand Protection | Double-layered Nitrile (Outer: >8 mil, Inner: 4 mil) | Disposable nitrile gloves provide baseline resistance, but the lipophilic benzyl group accelerates organic solvent permeation[4]. Double-gloving ensures the inner glove remains a sterile barrier if the outer glove is compromised[5]. |
| Respiratory | N95 (solutions) or PAPR with HEPA/Organic Vapor cartridges (powders) | Powders pose a high aerosolization risk. The triazole moiety's biological activity necessitates absolute inhalation prevention[6]. |
| Body Protection | Disposable, impermeable Tyvek® suit or poly-coated gown | Prevents accumulation of lipophilic dust on standard woven lab coats, which can cause chronic dermal exposure and cross-contamination outside the lab[7]. |
| Eye/Face | Indirect-vented chemical splash goggles + Face shield | Required for protection against liquid splashes and chemical vapors[5]. Prevents conjunctival absorption of aerosolized particles[8]. |
Operational Workflow: Containment & Handling
Self-Validating Protocol: Every step in this workflow is designed so that a failure in one layer of protection is immediately caught and mitigated by the next.
Phase 1: Pre-Operational Setup & Donning
-
Verify Containment: Ensure the Class II Biological Safety Cabinet (BSC) or Containment Primary Engineering Control (C-PEC) is operational with an inward face velocity of at least 100 fpm[9].
-
Don Inner PPE: Wash hands thoroughly. Don the first pair of 4-mil nitrile gloves. Ensure they cover the cuffs of your inner garments.
-
Don Body Protection: Put on the impermeable gown, ensuring the neck and wrists are tightly sealed[10].
-
Don Respiratory & Eye Protection: Don the appropriate respirator and chemical splash goggles[8]. Perform a positive/negative pressure seal check on the respirator.
-
Don Outer Gloves: Put on the extended-cuff 8-mil outer nitrile gloves, pulling them over the cuffs of the gown to create an unbroken barrier[11].
Phase 2: Handling & Execution
-
Material Transfer: Transport the sealed vial of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine into the C-PEC using a sealed secondary transport container.
-
Solvent Preparation: If reconstituting, use a Closed System Drug-Transfer Device (CSTD) or a Luer-lock syringe to inject the solvent directly through the vial septum[10].
-
Causality: This mechanically prohibits the escape of hazardous drug concentrations into the environment, preventing the aerosolization of the lipophilic powder that inevitably occurs when opening dry vials[10].
-
-
Surface Decontamination: Wipe down the exterior of the primary vial with a compatible deactivating solvent before removing it from the C-PEC.
Phase 3: Doffing (Exiting the Workspace)
Causality: Improper doffing is a leading cause of secondary exposure. Discarding PPE at the place of handling reduces the risk of cross-contamination to other surfaces[9].
-
Remove Outer Gloves: Inside the C-PEC, carefully peel off the outer gloves inside-out. Dispose of them in the designated hazardous waste bin inside the hood.
-
Remove Gown: Unfasten the gown and roll it downward and outward, touching only the inside. Discard in the hazardous waste bin[7].
-
Remove Eye/Respiratory PPE: Step away from the C-PEC. Remove goggles and respirator by the straps (do not touch the front).
-
Remove Inner Gloves: Remove the inner gloves inside-out and wash hands immediately with soap and water[5].
Spill & Disposal Plan
In the event of a spill, the compound's extreme lipophilicity means water alone will not decontaminate surfaces; it will merely spread the agent.
Spill Response (Liquid or Powder):
-
Isolate: Evacuate personnel from the immediate vicinity and allow the HVAC system to clear potential aerosols (minimum 15 minutes).
-
Don Spill PPE: Don full high-hazard PPE, including a reusable chemical cartridge respirator and heavy-duty over-gloves[9].
-
Contain: For liquids, encircle the spill with absorbent pads. For powders, gently cover with wet absorbent pads (wetted with 70% IPA or a DMSO/water mixture) to prevent aerosolization[11].
-
Decontaminate: Wipe the area using a suitable solvent (e.g., 70% IPA) to dissolve the lipophilic amine, followed by a high-pH detergent wash to degrade the triazole complex.
-
Dispose: View all used PPE and spill cleanup materials as contaminated bulk waste[10]. Place all items into a puncture-resistant, sealable hazardous waste container for high-temperature incineration.
Mechanistic Pathway Diagram
Mechanistic rationale for OEB 4 PPE selection based on the structural hazards of the derivative.
References
-
[10] Simplivia. "Nurses' Guide to Safe Handling of Hazardous Drugs." Simplivia Healthcare. URL:[Link]
-
[9] Professional Practice Network of Ontario. "Safe Handling of Hazardous Drugs and Waste." URL:[Link]
-
[4] Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. URL:[Link]
-
[5] Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State University. URL:[Link]
-
[11] Duke Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." Duke University. URL:[Link]
-
[6] Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." URL:[Link]
-
[7] Division of Research Safety. "Personal Protective Equipment." University of Illinois. URL:[Link]
-
[8] Environmental Health and Safety. "Personal Protective Equipment." Brown University. URL:[Link]
-
[1] American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." URL: [Link]
-
[2] Centers for Disease Control and Prevention (CDC). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." URL:[Link]
-
[3] Office of Environmental Health and Safety. "Hazard Identification and Evaluation." Princeton University. URL:[Link]
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- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
